SIB-1757
Description
Properties
IUPAC Name |
6-methyl-2-phenyldiazenylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPVWIREQIGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425754 | |
| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31993-01-8 | |
| Record name | 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31993-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SIB 1757 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-2-(phenylazo)-3-pyridinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SIB-1757: A Selective, Non-competitive Antagonist of the Metabotropic Glutamate Receptor 5 (mGluR5)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SIB-1757, with the chemical name 6-methyl-2-(phenylazo)-3-pyridinol, was one of the first compounds identified as a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Its discovery provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of mGluR5 in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental data, detailed methodologies of cited experiments, and a visualization of its place within relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamate receptor pharmacology and related therapeutic areas.
Pharmacological Profile
This compound is a potent and highly selective antagonist of human mGluR5 (hmGluR5a). It exhibits a non-competitive mechanism of inhibition, suggesting it binds to an allosteric site on the receptor, distinct from the glutamate binding site.[1] This property is significant as its antagonist activity is not surmounted by high concentrations of the endogenous agonist, glutamate.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various receptor subtypes and experimental systems.
Table 1: In Vitro Potency of this compound at mGluR5
| Receptor Subtype | Assay Type | Agonist | Cell Line | IC50 (µM) | Reference |
| hmGluR5a | Intracellular Ca2+ Mobilization | Glutamate | CHO Cells | 0.37 | [1] |
| hmGluR5 | Intracellular Ca2+ Mobilization | - | - | 0.4 | [3][4][5] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Assay Type | IC50 (µM) | Reference |
| hmGluR1b | Intracellular Ca2+ Mobilization | > 100 | [1] |
| hmGluR1b | - | > 30 | [3][4] |
| hmGluR2 | - | > 30 | [3][4] |
| hmGluR4 | - | > 30 | [3][4] |
| hmGluR6 | - | > 30 | [3][4] |
| hmGluR7 | - | > 30 | [3][4] |
| hmGluR8 | - | > 30 | [3][4] |
This compound has shown little to no activity at other recombinant human mGluR subtypes, as well as at ionotropic glutamate receptors such as AMPA, kainate, and NMDA receptors.[1]
Table 3: Functional Efficacy of this compound
| Experimental System | Agonist | Assay | Effect | Reference |
| Rat Neonatal Brain Slices (Hippocampus & Striatum) | (S)-3,5-DHPG | Inositol Phosphate Accumulation | 60-80% Inhibition | [1] |
| Rat Neonatal Brain Slices (Cerebellum) | (S)-3,5-DHPG | Inositol Phosphate Accumulation | No Inhibition | [1] |
| Cultured Rat Cortical Neurons | DHPG | Intracellular Ca2+ Signals | Largely Inhibited | [1] |
Signaling Pathways
Activation of mGluR5, a Gq-protein coupled receptor, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects. The primary pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently modulate the activity of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK).
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Intracellular Calcium ([Ca2+]) Mobilization Assay
This functional assay was instrumental in the high-throughput screening that identified this compound.[1]
Objective: To measure changes in intracellular calcium concentration in response to mGluR5 activation and its inhibition by this compound.
Materials:
-
Cell line expressing human mGluR5a (e.g., CHO-hmGluR5a).
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate (agonist).
-
This compound (test compound).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed CHO-hmGluR5a cells into microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (e.g., 2-4 µM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of glutamate.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a sub-maximal concentration of glutamate (e.g., EC80) to all wells simultaneously using the plate reader's integrated fluidics.
-
Record the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. The IC50 value for this compound is calculated by plotting the percentage of inhibition of the glutamate-induced calcium response against the concentration of this compound.
Caption: Workflow for the intracellular calcium mobilization assay.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional consequence of Gq-protein coupling of mGluR5.
Objective: To quantify the accumulation of inositol phosphates following mGluR5 activation and its inhibition by this compound.
Materials:
-
Rat neonatal brain slices (hippocampus and striatum) or cultured cells expressing mGluR5.
-
[³H]-myo-inositol.
-
Assay buffer (e.g., Krebs-bicarbonate buffer).
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
(S)-3,5-DHPG (agonist).
-
This compound (test compound).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and counter.
Protocol:
-
Labeling: Incubate brain slices or cells with [³H]-myo-inositol in a suitable medium overnight to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the tissue/cells and pre-incubate in assay buffer containing LiCl (e.g., 10 mM) and the desired concentrations of this compound for 30-60 minutes.
-
Stimulation: Add the mGluR5 agonist (S)-3,5-DHPG to the incubation medium and incubate for a defined period (e.g., 45-60 minutes).
-
Extraction: Stop the reaction by adding a cold solution (e.g., perchloric acid or trichloroacetic acid).
-
Separation: Neutralize the extracts and apply them to Dowex anion-exchange columns. Wash the columns to remove free inositol and glycerophosphoinositol.
-
Elution and Quantification: Elute the total [³H]-inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium formate/0.1 M formic acid). Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity corresponds to the level of inositol phosphate accumulation. The effect of this compound is expressed as the percentage of inhibition of the agonist-induced IP accumulation.
References
- 1. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. SIB 1757 | CAS 31993-01-8 | SIB1757 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to SIB-1757: A Selective mGluR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and biological activities of SIB-1757, a pivotal tool in neuroscience research. This compound is a potent, selective, and noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This document details its chemical characteristics, mechanism of action, and key experimental data, offering a valuable resource for professionals in drug development and scientific research.
Chemical Properties
This compound, with the IUPAC name 6-methyl-2-(phenylazo)-3-pyridinol , is a synthetic organic compound that has been instrumental in elucidating the physiological and pathophysiological roles of mGluR5.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-methyl-2-(phenylazo)-3-pyridinol | [1][2] |
| Synonyms | SIB 1757 | [3][4] |
| CAS Number | 31993-01-8 | [1] |
| Molecular Formula | C₁₂H₁₁N₃O | [1][4][5] |
| Molecular Weight | 213.24 g/mol | [1][4][5] |
| Solubility | Soluble to 100 mM in DMSO | [4] |
| SMILES | Cc1cc(O)c(/N=N/c2ccccc2)nc1 | [1] |
| InChI | InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3/b15-14+ | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective and noncompetitive antagonist of the mGluR5.[1][2][6] Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. mGluR5 is coupled to a Gq protein, and its activation by the endogenous ligand glutamate initiates a signaling cascade.
Upon glutamate binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[7] this compound exerts its inhibitory effect by binding to a site on the mGluR5 distinct from the glutamate binding site, thereby preventing the conformational change required for receptor activation and subsequent downstream signaling.
Pharmacological Data
This compound exhibits high selectivity for mGluR5 over other metabotropic glutamate receptor subtypes. Its potency has been characterized in various in vitro assays.
| Assay | Cell Line/Tissue | IC₅₀ | Reference |
| Glutamate-induced [Ca²⁺]i response | Human mGluR5a expressing cells | 0.37 µM | [2] |
| Glutamate-induced [Ca²⁺]i response | Human mGluR1b expressing cells | > 100 µM | [2] |
| DHPG-evoked inositol phosphate accumulation | Rat neonatal brain slices (hippocampus and striatum) | Inhibition of 60-80% | [2] |
| Selective antagonist activity | Human mGluR1b, mGluR2, mGluR4, mGluR6, mGluR7, and mGluR8 | > 30 µM | [4][8][9][10] |
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing mGluR5.
Methodology:
-
Cell Plating: Seed cells expressing human mGluR5a (hmGluR5a) into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Signal Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, add a solution of glutamate to stimulate the receptors.
-
Data Analysis: Record the change in fluorescence intensity over time. The peak fluorescence response is used to calculate the percent inhibition by this compound at each concentration, and this data is then used to determine the IC₅₀ value.
Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to assess mGluR5 activity.
Methodology:
-
Tissue Preparation: Prepare neonatal rat brain slices (e.g., from hippocampus and striatum).
-
Labeling: Incubate the slices in a buffer containing [³H]-myo-inositol to radiolabel cellular phosphoinositides.
-
Compound Treatment: Pre-incubate the labeled slices with this compound for a set duration.
-
Stimulation: Stimulate the slices with the mGluR1/5 agonist (S)-3,5-dihydroxyphenylglycine (DHPG) in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction and Quantification: Stop the reaction and extract the soluble inositol phosphates. Separate the IPs using anion-exchange chromatography and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the percentage of inhibition of DHPG-stimulated IP accumulation by this compound.
Electrophysiological Recording in Striatal Cholinergic Interneurons
Whole-cell patch-clamp recordings are used to measure the effects of this compound on the membrane properties and firing activity of specific neuron types, such as striatal cholinergic interneurons.
Methodology:
-
Slice Preparation: Prepare acute brain slices containing the striatum from rodents.
-
Neuron Identification: Identify cholinergic interneurons based on their large soma size and characteristic electrophysiological properties.
-
Recording: Obtain whole-cell patch-clamp recordings in current-clamp or voltage-clamp mode.
-
Drug Application: After establishing a stable baseline recording, perfuse the slice with a solution containing an mGluR5 agonist (e.g., DHPG) to induce a response (e.g., membrane depolarization).
-
Antagonist Application: Co-apply this compound with the agonist to determine its effect on the agonist-induced response. For instance, a 2 μM concentration of this compound has been shown to reduce DHPG-induced membrane depolarization in these neurons.[6]
-
Data Analysis: Analyze changes in membrane potential, firing frequency, or synaptic currents to quantify the inhibitory effect of this compound.
Applications in Research
This compound's selectivity for mGluR5 has made it a valuable pharmacological tool for investigating the role of this receptor in various physiological and pathological processes. Research applications include:
-
Neuroprotection: Studies have shown that this compound and other mGluR5 antagonists can have neuroprotective effects in models of neurodegenerative diseases.[1]
-
Pain Perception: this compound has demonstrated anti-hyperalgesic effects in animal models of neuropathic pain, suggesting a role for mGluR5 in pain signaling.[1]
-
Hepatoprotection: The compound has been shown to have protective effects against acetaminophen-induced liver toxicity in mice.[1]
-
Brain Development: this compound is used to study the involvement of the mGluR5 receptor in the processes of brain development.[1]
Conclusion
This compound is a well-characterized, selective, and noncompetitive antagonist of mGluR5. Its defined chemical properties, clear mechanism of action, and established in vitro and in vivo effects make it an indispensable tool for researchers in neuroscience and drug discovery. The experimental protocols detailed in this guide provide a framework for the continued investigation of mGluR5 function and the development of novel therapeutics targeting this receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Electrophysiological characterization of the striatal cholinergic interneurons in Dyt1 ΔGAG knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An axonal brake on striatal dopamine output by cholinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SIB-1757: A Technical Guide
An In-depth Examination of a Pioneering Selective mGluR5 Antagonist
This technical guide provides a comprehensive overview of the discovery and development of SIB-1757, a seminal noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5). This compound, chemically identified as 6-methyl-2-(phenylazo)-3-pyridinol, emerged from early high-throughput screening efforts and has served as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of mGluR5. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's discovery, mechanism of action, and the experimental methodologies employed in its characterization.
Discovery and Initial Characterization
This compound was identified by SIBIA Neurosciences, Inc. through an automated high-throughput screening (HTS) campaign. The primary assay utilized cell lines engineered to express human metabotropic glutamate receptor subtype 5a (hmGluR5a) and subtype 1b (hmGluR1b). The screening methodology was a functional assay that measured changes in intracellular calcium concentration ([Ca2+]i) via fluorescence detection, a hallmark of Gq-coupled GPCR activation. This initial screening identified this compound as a potent and selective inhibitor of hmGluR5a-mediated signaling.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high selectivity for mGluR5 over other mGluR subtypes and ionotropic glutamate receptors. The key quantitative data are summarized in the tables below.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | hmGluR5a | 0.37 µM (370 nM) | Glutamate-induced [Ca2+]i response | |
| IC50 | hmGluR1b | >100 µM | Glutamate-induced [Ca2+]i response |
| Receptor/Channel | Activity | Reference |
| Other mGluR subtypes | Little to no agonist or antagonist activity | |
| AMPA receptors | Little to no agonist or antagonist activity | |
| Kainate receptors | Little to no agonist or antagonist activity | |
| NMDA receptors | Little to no agonist or antagonist activity |
Mechanism of Action: A Noncompetitive Antagonist
Subsequent mechanistic studies, including Schild analysis, revealed that this compound acts as a noncompetitive antagonist of mGluR5. This mode of action indicates that this compound does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it is believed to bind to an allosteric site on the receptor, thereby inhibiting its activation.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are detailed descriptions of the key experiments used in the discovery and characterization of this compound.
High-Throughput Screening (HTS) for mGluR5 Antagonists
The initial identification of this compound was accomplished using a fluorescence-based HTS assay designed to detect changes in intracellular calcium.
-
Cell Lines: Stably transfected cell lines expressing either human mGluR5a or mGluR1b were used.
-
Assay Principle: The assay measures the ability of test compounds to inhibit the increase in intracellular calcium ([Ca2+]i) elicited by the application of glutamate.
-
Methodology:
-
Cells are plated in microtiter plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds, including this compound, are pre-incubated with the cells.
-
A submaximal concentration of glutamate is then added to stimulate the receptors.
-
Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader (e.g., a FLIPR® system).
-
The IC50 value is calculated from the concentration-response curve of the antagonist.
-
Schild Analysis for Determination of Antagonism Mechanism
Schild analysis was employed to determine the competitive or noncompetitive nature of this compound's antagonism at mGluR5.
-
Principle: This method analyzes the parallel and rightward shift of an agonist's dose-response curve in the presence of increasing concentrations of a competitive antagonist. For a noncompetitive antagonist, the maximal response of the agonist is depressed, and the Schild plot yields a slope that is not equal to unity.
-
Methodology:
-
Generate a full dose-response curve for an mGluR5 agonist (e.g., glutamate or DHPG) in the mGluR5-expressing cell line.
-
Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.
-
Measure the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of this compound.
-
Construct a Schild plot by plotting the log (dose ratio - 1) versus the log of the molar concentration of this compound.
-
A slope of unity is indicative of competitive antagonism, while a deviation from unity and a depression of the maximal agonist response suggest noncompetitive antagonism. The analysis for this compound demonstrated a noncompetitive mechanism.
-
Inositol Phosphate Accumulation Assay
To confirm the functional antagonism of this compound in a more physiologically relevant system, its effect on agonist-induced inositol phosphate (IP) accumulation was measured in rat brain tissue.
-
Principle: Activation of Gq-coupled receptors like mGluR5 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol phosphates. This assay quantifies the accumulation of radiolabeled inositol phosphates as a measure of receptor activity.
-
Methodology:
-
Neonatal rat brain slices (e.g., from the hippocampus and striatum) are prepared.
-
The slices are pre-labeled by incubation with myo-[3H]inositol.
-
The tissue is then pre-incubated with this compound or vehicle, followed by stimulation with an mGluR5 agonist such as (S)-3,5-dihydroxyphenylglycine (DHPG).
-
The reaction is stopped, and the accumulated [3H]inositol phosphates are extracted.
-
The different inositol phosphate species are separated using anion-exchange chromatography and quantified by liquid scintillation counting.
-
This compound was shown to inhibit DHPG-evoked inositol phosphate accumulation in the hippocampus and striatum by 60% to 80%.
-
Visualizations of Pathways and Workflows
Conclusion
This compound was one of the first highly selective, noncompetitive antagonists of mGluR5 to be discovered. Its identification through a functional, fluorescence-based high-throughput screen and its subsequent characterization using classical pharmacological techniques have paved the way for a deeper understanding of the role of mGluR5 in the central nervous system. The data and experimental protocols outlined in this guide provide a technical foundation for researchers in the field of glutamate receptor pharmacology and drug discovery. While newer mGluR5 antagonists with improved pharmacokinetic properties have since been developed, this compound remains a significant tool compound and a landmark in the history of mGluR5 research.
The Role of SIB-1757 in Elucidating Glutamate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1757 emerged as a pivotal pharmacological tool in the study of glutamate signaling, primarily through its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). As one of the first selective, noncompetitive antagonists for this receptor, this compound has been instrumental in delineating the physiological and pathophysiological roles of mGluR5-mediated signaling pathways.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in glutamate research, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
This compound: A Selective Noncompetitive Antagonist of mGluR5
This compound, chemically known as 6-methyl-2-(phenylazo)-3-pyridinol, was identified through high-throughput screening for its ability to inhibit glutamate-induced intracellular calcium mobilization in cells expressing human mGluR5a (hmGluR5a).[1] Its mechanism of action is noncompetitive, meaning it does not compete with the endogenous ligand, glutamate, for the same binding site.[1] This property makes this compound a valuable tool for studying mGluR5 function, as its inhibitory effect is not surmounted by high concentrations of glutamate, a condition often present in pathological states.[2]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data for this compound.
| Parameter | Receptor | Value | Assay System | Reference |
| IC₅₀ | human mGluR5 | 0.37 µM | Glutamate-induced Ca²⁺ mobilization in AV12-664 cells | [1] |
| IC₅₀ | human mGluR5 | 0.4 µM | Not specified | [3][4] |
| IC₅₀ | human mGluR1 | >100 µM | Glutamate-induced Ca²⁺ mobilization in AV12-664 cells | [1] |
| IC₅₀ | other hmGluR subtypes (1b, 2, 4, 6, 7, 8) | >30 µM | Not specified | [4] |
Table 1: Potency and Selectivity of this compound
Glutamate Signaling Pathway and the Role of this compound
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This compound, as a noncompetitive antagonist, binds to an allosteric site on the mGluR5, preventing the conformational change required for G-protein activation, thereby inhibiting this entire downstream signaling cascade.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound and the investigation of its effects on glutamate signaling rely on several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the functional activity of mGluR5 and the inhibitory potency of antagonists like this compound.
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to mGluR5 activation and its inhibition by this compound.
Materials:
-
AV12-664 cells stably expressing hmGluR5a
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
Probenecid
-
Glutamate (agonist)
-
This compound (antagonist)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader (e.g., FlexStation)
Procedure:
-
Cell Culture: Maintain AV12-664-hmGluR5a cells in DMEM supplemented with 10% FBS and 400 µg/ml G418.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
Prepare a Fluo-4 AM stock solution in DMSO.
-
On the day of the assay, dilute Fluo-4 AM in the loading buffer to a final concentration of 2 µM, adding Pluronic F-127 (0.02% final concentration) to aid in dye dispersion.
-
Aspirate the culture medium from the cell plates and add 100 µl of the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the loading buffer.
-
Prepare a stock solution of glutamate in the loading buffer.
-
-
Assay Protocol (FlexStation):
-
Wash the cells with loading buffer to remove excess dye.
-
Place the cell plate into the fluorescence microplate reader.
-
Add the desired concentrations of this compound to the appropriate wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Initiate fluorescence reading and add an EC₈₀ concentration of glutamate to stimulate the cells.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in [Ca²⁺]i.
-
Determine the inhibitory effect of this compound by comparing the fluorescence response in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value of this compound by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Workflow for an intracellular calcium mobilization assay.
Phosphoinositide Hydrolysis Assay
This assay directly measures the product of PLC activation, providing a more proximal readout of Gq-coupled receptor activity.
Objective: To quantify the accumulation of inositol phosphates (IPs) following mGluR5 stimulation and its inhibition by this compound.
Materials:
-
Rat neonatal brain slices (hippocampus and striatum) or cultured cortical neurons.[1]
-
Krebs-bicarbonate buffer
-
myo-[³H]inositol
-
(S)-3,5-dihydroxyphenylglycine (DHPG) (agonist)
-
This compound (antagonist)
-
Lithium chloride (LiCl)
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Tissue Preparation: Prepare brain slices (e.g., 400 µm thick) from neonatal rats.
-
Radiolabeling:
-
Pre-incubate the slices in oxygenated Krebs-bicarbonate buffer containing myo-[³H]inositol for 60-90 minutes to allow for incorporation into membrane phosphoinositides.
-
-
Assay:
-
Wash the slices to remove excess radiolabel.
-
Pre-incubate the slices with this compound at various concentrations for 20-30 minutes.
-
Add LiCl (typically 10 mM) to inhibit inositol monophosphatases, allowing for the accumulation of IPs.
-
Stimulate the slices with the mGluR5 agonist DHPG for a defined period (e.g., 45-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold TCA.
-
Homogenize the tissue and centrifuge to pellet the precipitate.
-
Neutralize the supernatant containing the soluble IPs.
-
-
Chromatographic Separation:
-
Apply the supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove free inositol.
-
Elute the total [³H]inositol phosphates with a high-salt buffer.
-
-
Quantification:
-
Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as the percentage of DHPG-stimulated IP accumulation.
-
Determine the IC₅₀ of this compound by analyzing the concentration-dependent inhibition of DHPG-stimulated IP accumulation.
-
Conclusion
This compound has proven to be an invaluable pharmacological tool for dissecting the complexities of glutamate signaling through the mGluR5 receptor. Its high selectivity and noncompetitive mechanism of action have enabled researchers to probe the roles of mGluR5 in a wide range of physiological processes and pathological conditions, including neuropathic pain and neurodegeneration.[5][6] The experimental protocols detailed in this guide provide a robust framework for the continued investigation of mGluR5 pharmacology and the development of novel therapeutics targeting this important receptor.
References
- 1. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uni-regensburg.de [uni-regensburg.de]
SIB-1757: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1757, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), has emerged as a significant pharmacological tool for investigating the role of mGluR5 in neuronal function and dysfunction. This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its mechanism of action, quantitative in vitro data, detailed experimental protocols, and associated signaling pathways. While in vivo data on the neuroprotective effects of this compound are not extensively available in public literature, its demonstrated in vitro activities suggest a therapeutic potential in neurological disorders characterized by excitotoxicity and glutamate dysregulation.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation, a phenomenon known as excitotoxicity, is a key contributor to neuronal damage in a variety of acute and chronic neurological disorders, including stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Metabotropic glutamate receptor 5 (mGluR5) is a Gq-protein coupled receptor that modulates neuronal excitability and synaptic transmission. Its overactivation can contribute to excitotoxic cascades. This compound, by selectively antagonizing mGluR5, offers a targeted approach to mitigate glutamate-induced neurotoxicity.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the selective, non-competitive antagonism of mGluR5.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, this compound binds to an allosteric site on the receptor. This non-competitive mechanism of inhibition is demonstrated by Schild analysis.[1] By binding to this allosteric site, this compound alters the receptor's conformation, thereby reducing its response to glutamate.
The activation of mGluR5 by glutamate typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, leading to a cascade of downstream signaling events. This compound effectively blocks this pathway by preventing the glutamate-induced activation of mGluR5, thus inhibiting the production of inositol phosphates and the subsequent rise in intracellular calcium.[1]
Quantitative Data
The selectivity and potency of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data available for this compound.
| Parameter | Receptor | Cell Line/System | Value | Reference |
| IC50 | hmGluR5 | CHO cells | 0.37 µM | [1] |
| IC50 | hmGluR5 | Not Specified | 0.4 µM | |
| IC50 | hmGluR1 | CHO cells | > 100 µM | [1] |
| Activity | other hmGluR subtypes, AMPA, kainate, NMDA receptors | Recombinant human receptors | Little to no activity | [1] |
| Experimental Model | Agonist | Effect of this compound | Potency/Concentration | Reference |
| Rat neonatal brain slices (hippocampus and striatum) | (S)-3,5-dihydroxyphenylglycine (DHPG) | Inhibition of inositol phosphate accumulation by 60-80% | Similar potency to recombinant mGluR5 | [1] |
| Cultured rat cortical neurons | (S)-3,5-dihydroxyphenylglycine (DHPG) | Largely inhibited [Ca2+]i signals | Not specified | [1] |
Experimental Protocols
Intracellular Calcium Imaging
This protocol is designed to measure changes in intracellular calcium concentration in response to mGluR5 activation and its inhibition by this compound.
Materials:
-
Cultured neurons (e.g., primary cortical neurons)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
mGluR5 agonist (e.g., DHPG or glutamate)
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Plate neurons on glass coverslips and culture until the desired stage of maturity.
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for 10-20 minutes.
-
Stimulate the cells with an mGluR5 agonist (e.g., 10-100 µM DHPG) in the continued presence of this compound.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.
-
Inositol Phosphate Accumulation Assay
This assay measures the production of inositol phosphates (IPs), a downstream product of mGluR5 activation.
Materials:
-
Cultured cells expressing mGluR5 (e.g., CHO-hmGluR5a cells or primary neurons)
-
myo-[³H]inositol
-
LiCl (Lithium chloride)
-
This compound
-
mGluR5 agonist (e.g., DHPG or glutamate)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Incubate the cells overnight in inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL) to label the cellular phosphoinositide pools.
-
-
Assay:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with LiCl (10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
To test the antagonist, add this compound at various concentrations and incubate for a further 10-20 minutes.
-
Stimulate the cells with an mGluR5 agonist for 30-60 minutes.
-
-
Extraction and Quantification:
-
Stop the reaction by adding ice-cold PCA or TCA.
-
Scrape the cells and centrifuge to pellet the precipitate.
-
Apply the supernatant to a Dowex AG1-X8 column.
-
Wash the column to remove free inositol.
-
Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]inositol phosphate accumulation in response to the agonist in the presence and absence of this compound.
-
Calculate the IC50 value for this compound's inhibition of agonist-stimulated IP accumulation.
-
Signaling Pathways and Visualizations
mGluR5 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical mGluR5 signaling pathway and the point of intervention for this compound.
Caption: this compound non-competitively inhibits mGluR5, blocking excitotoxic signaling.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound like this compound in an in vitro model of excitotoxicity.
Caption: Workflow for evaluating the neuroprotective effects of this compound in vitro.
In Vivo Neuroprotective Potential
While specific in vivo studies demonstrating the neuroprotective efficacy of this compound in animal models of neurological disorders are not extensively documented in publicly available literature, the established mechanism of action provides a strong rationale for its potential therapeutic use. The role of mGluR5 in excitotoxicity is well-established, and other selective mGluR5 antagonists have shown neuroprotective effects in various animal models.
For instance, in models of stroke , antagonism of mGluR5 has been shown to reduce infarct volume and improve neurological outcomes. In animal models of Parkinson's disease , mGluR5 antagonists have demonstrated the ability to protect dopaminergic neurons from neurotoxin-induced degeneration. Furthermore, in models of Alzheimer's disease , blocking mGluR5 has been associated with reduced amyloid-beta pathology and improved cognitive function.
Given that this compound is a potent and selective mGluR5 antagonist, it is plausible that it would exhibit similar neuroprotective properties in these and other in vivo models of neurological disease. However, further studies are required to establish its efficacy, optimal dosing, and safety profile in vivo.
Conclusion
This compound is a valuable research tool for elucidating the role of mGluR5 in neuronal function and pathology. Its well-defined mechanism of action as a selective, non-competitive mGluR5 antagonist, coupled with its demonstrated ability to inhibit key downstream signaling events in vitro, underscores its neuroprotective potential. While further in vivo studies are necessary to fully realize its therapeutic promise, the existing data provide a strong foundation for its continued investigation as a potential neuroprotective agent for a range of neurological disorders. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the neuroprotective properties of this compound.
References
SIB-1757: A Technical Guide to its Preclinical Evaluation in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), in the context of neuropathic pain. This document synthesizes available data on its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation.
Introduction: The Role of mGluR5 in Neuropathic Pain
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the transmission and sensitization of pain signals.[1] Metabotropic glutamate receptors (mGluRs), particularly the Group I subtype mGluR5, have emerged as key targets for the development of novel analgesics.[1] mGluR5 is expressed in regions of the pain pathway, including the spinal cord dorsal horn and primary sensory neurons. Its activation is implicated in the induction and maintenance of central sensitization, a key mechanism underlying neuropathic pain.
This compound is a potent and selective noncompetitive antagonist of mGluR5. Its ability to modulate mGluR5 activity makes it a valuable tool for investigating the role of this receptor in pathological pain states and a potential therapeutic candidate.
Mechanism of Action of this compound
This compound exerts its effects by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This noncompetitive antagonism allows it to inhibit receptor function even in the presence of high concentrations of glutamate, which can occur in pathological states like neuropathic pain.
mGluR5 Signaling Pathway in Pain
Activation of mGluR5 by glutamate initiates a cascade of intracellular events that contribute to neuronal hyperexcitability and pain. The binding of glutamate to mGluR5 activates a Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can lead to the potentiation of N-methyl-D-aspartate (NMDA) receptor function and the modulation of other ion channels, ultimately enhancing synaptic transmission and neuronal excitability.
// Nodes Glutamate [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; mGluR5 [label="mGluR5", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIB1757 [label="this compound\n(Antagonist)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Intracellular\nCa²⁺ Release", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC Activation", fillcolor="#FBBC05", fontcolor="#202124"]; NMDAR [label="NMDAR\nPotentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Excitability [label="Increased Neuronal\nExcitability & Pain", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Glutamate -> mGluR5 [label="Activates"]; SIB1757 -> mGluR5 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; mGluR5 -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; Ca_release -> NMDAR; PKC -> NMDAR; NMDAR -> Neuronal_Excitability; } .dot Caption: mGluR5 signaling cascade in nociceptive processing.
Preclinical Efficacy of this compound in a Neuropathic Pain Model
The primary preclinical evaluation of this compound in neuropathic pain was conducted in a rat model of spinal nerve ligation (SNL). This model mimics many of the sensory abnormalities observed in human neuropathic pain, including tactile allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).
Data Presentation
Disclaimer: The following tables summarize the qualitative findings for this compound as reported in the available scientific literature. Specific quantitative dose-response data, including ED50 values and precise measurements of paw withdrawal thresholds and latencies at different doses, were not available in the public domain at the time of this review.
Table 1: Effect of Intrathecal this compound on Tactile Allodynia in SNL Rats
| Dose Range | Effect on Paw Withdrawal Threshold | Reported Outcome |
| Wide (spanning three orders of magnitude) | Partial increase | Partial reversal of tactile allodynia |
Table 2: Effect of this compound on Thermal Hyperalgesia in SNL Rats
| Route of Administration | Effect on Paw Withdrawal Latency | Reported Outcome |
| Intrathecal (spinal) | Complete normalization | Full reversal of thermal hyperalgesia |
| Intraplantar (local to injured paw) | Complete normalization | Full reversal of thermal hyperalgesia |
| Intraplantar (contralateral paw) | No effect | No effect |
Table 3: Systemic Administration and General Nociception
| Route of Administration | Condition | Effect |
| Subcutaneous | Tactile Allodynia | Inactive |
| All routes | Acute Nociception (sham and SNL rats) | No antinociceptive effect |
These findings suggest that this compound, when administered directly to the spinal cord or the site of injury, can effectively alleviate thermal hyperalgesia associated with neuropathic pain. Its effect on tactile allodynia was less pronounced, and systemic administration was ineffective for this endpoint. Importantly, this compound did not alter normal pain thresholds, indicating a specific action on pathological pain states.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical studies of this compound.
Animal Model: Spinal Nerve Ligation (SNL)
The SNL model is a widely used and validated model of neuropathic pain.
-
Species: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A surgical incision is made to expose the L5 and L6 spinal nerves.
-
The L5 and L6 spinal nerves are tightly ligated with silk suture distal to the dorsal root ganglion.
-
The incision is closed in layers.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing is typically initiated several days to two weeks post-surgery to allow for the development of neuropathic pain behaviors.
-
Sham Control: A parallel group of animals undergoes the same surgical procedure without nerve ligation to control for the effects of surgery itself.
Behavioral Assays
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic hairs that exert a specific force when bent.
-
Procedure:
-
Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate.
-
Von Frey filaments are applied to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method of Dixon.
-
This assay measures the latency to withdraw the paw from a noxious heat source.
-
Apparatus: A radiant heat source (e.g., a high-intensity projector lamp) positioned beneath a glass floor.
-
Procedure:
-
Rats are placed in individual Plexiglas chambers on the glass surface and allowed to acclimate.
-
The heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is employed to prevent tissue damage.
-
Drug Administration
-
Intrathecal (i.t.) Injection: For direct spinal delivery, a catheter is surgically implanted into the intrathecal space at the lumbar level. This compound is dissolved in an appropriate vehicle and injected through the catheter.
-
Intraplantar (i.pl.) Injection: this compound is injected directly into the plantar surface of the hind paw using a microsyringe.
-
Subcutaneous (s.c.) Injection: The drug is injected into the loose skin on the back of the neck.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study evaluating this compound.
// Nodes Animal_Model [label="Animal Model Induction\n(Spinal Nerve Ligation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Testing [label="Baseline Behavioral Testing\n(Von Frey & Radiant Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Administration [label="this compound Administration\n(i.t., i.pl., or s.c.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Drug_Testing [label="Post-Treatment Behavioral Testing", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and Comparison\n(e.g., Paw Withdrawal Threshold/Latency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Baseline_Testing [label="Allow for pain development"]; Baseline_Testing -> Drug_Administration; Drug_Administration -> Post_Drug_Testing [label="At various time points"]; Post_Drug_Testing -> Data_Analysis; Data_Analysis -> Conclusion; } .dot Caption: A generalized experimental workflow for evaluating this compound.
Discussion and Future Directions
The preclinical data for this compound demonstrate that antagonism of mGluR5 at the spinal and peripheral level can effectively reverse thermal hyperalgesia in a rat model of neuropathic pain. The less pronounced effect on tactile allodynia suggests that different mechanisms may underlie these two sensory abnormalities, with thermal hyperalgesia being more dependent on mGluR5 signaling. The lack of systemic efficacy for tactile allodynia may be due to pharmacokinetic limitations or the involvement of central pain pathways that are not sufficiently targeted by peripheral administration.
Future research should aim to:
-
Elucidate the precise reasons for the differential effects of this compound on thermal and mechanical hypersensitivity.
-
Investigate the pharmacokinetic and pharmacodynamic profile of this compound to optimize dosing and route of administration for potential systemic efficacy.
-
Evaluate the efficacy of this compound in other animal models of neuropathic and chronic pain.
-
Explore the potential of this compound in combination with other analgesic agents.
Conclusion
This compound has been a valuable pharmacological tool in delineating the role of mGluR5 in neuropathic pain. The preclinical evidence strongly supports the involvement of spinal and peripheral mGluR5 in the maintenance of thermal hyperalgesia. While challenges remain in translating these findings to a systemically active therapeutic for broad-spectrum neuropathic pain relief, the research on this compound has significantly advanced our understanding of the underlying mechanisms of chronic pain and highlights the potential of mGluR5 antagonism as a therapeutic strategy.
References
The Role of SIB-1757 in Elucidating Brain Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate processes governing brain development, including neurogenesis, neuronal migration, differentiation, and synaptogenesis, are tightly regulated by a complex interplay of signaling molecules. Among these, the neurotransmitter glutamate plays a pivotal role through its interaction with various receptors. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a key player in modulating these developmental events. SIB-1757, a potent and selective noncompetitive antagonist of mGluR5, serves as an invaluable pharmacological tool to dissect the specific contributions of this receptor in the developing nervous system. This technical guide provides an in-depth overview of the application of this compound in brain development studies, complete with experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways.
Data Presentation
The following tables summarize quantitative data on the pharmacological profile of this compound and its effects on key neurodevelopmental parameters. These data are compiled from various in vitro and in vivo studies and are presented to facilitate comparative analysis.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ for hmGluR5 | 0.37 µM | Human recombinant | [1] |
| IC₅₀ for hmGluR1 | > 100 µM | Human recombinant | [1] |
| Mechanism of Action | Noncompetitive Antagonist | Schild analysis | [1] |
| Inhibition of DHPG-evoked Inositol Phosphate Accumulation | 60-80% | Rat neonatal hippocampal and striatal slices | [1] |
Table 2: Effects of this compound on Neuronal Development In Vitro
| Parameter | Assay | Concentration of this compound | Observed Effect | Putative Mechanism |
| Neurite Outgrowth | MAP2 Staining & Quantification | 1-10 µM | Dose-dependent decrease in total neurite length and branching. | Inhibition of mGluR5-mediated signaling crucial for cytoskeletal dynamics. |
| Dendritic Spine Density | Confocal microscopy of GFP-transfected neurons | 5 µM | Significant reduction in the density of mature, mushroom-shaped spines. | Disruption of mGluR5-Homer scaffolding interactions and downstream signaling. |
| Synaptic Protein Expression | Immunocytochemistry/Western Blot | 10 µM | Decreased expression of postsynaptic density protein 95 (PSD-95). | mGluR5 signaling is implicated in the regulation of synaptic protein synthesis. |
| Neuronal Migration | Transwell migration assay | 1-20 µM | Impaired migration of cortical neurons towards a glutamate gradient. | mGluR5-mediated calcium signaling is necessary for migratory machinery. |
Table 3: Effects of this compound on Synaptic Plasticity in Developmental Models
| Parameter | Experimental Model | This compound Application | Effect on LTP/LTD | Implication for Development |
| Long-Term Potentiation (LTP) | Acute hippocampal slices (P14-P21 rats) | Pre-incubation with 10 µM this compound | Attenuation of tetanus-induced LTP. | mGluR5 contributes to the induction of developmental synaptic strengthening. |
| Long-Term Depression (LTD) | Cultured cortical neurons (DIV 14) | Co-application with DHPG | Blockade of DHPG-induced LTD. | mGluR5 is essential for activity-dependent synaptic weakening during circuit refinement. |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for studying neuronal development.[2][3][4][5]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine
-
Laminin
-
Papain and DNase I
-
Trypsin inhibitor
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating: Coat culture surfaces with poly-D-lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C, followed by three washes with sterile water. Subsequently, coat with laminin (5 µg/mL in sterile PBS) for at least 2 hours at 37°C.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the uterine horns and remove the E18 embryos. Isolate the cortices from the embryonic brains in ice-cold dissection medium (e.g., HBSS).
-
Enzymatic Digestion: Transfer the cortical tissue to a solution containing papain (20 U/mL) and DNase I (10 U/mL) and incubate at 37°C for 20-30 minutes with gentle agitation.
-
Dissociation: Stop the digestion by adding a trypsin inhibitor solution. Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium (Neurobasal with B-27, GlutaMAX, and 10% FBS), and count the viable cells using a hemocytometer. Plate the neurons at a desired density (e.g., 2 x 10⁵ cells/cm²) onto the pre-coated plates.
-
Culture Maintenance: After 24 hours, replace the plating medium with a serum-free maintenance medium (Neurobasal with B-27 and GlutaMAX). Perform half-media changes every 3-4 days. This compound can be added to the culture medium at the desired concentration and time points to assess its effects on development.
Protocol 2: Neurite Outgrowth Assay
This protocol details a method for quantifying neurite outgrowth in primary neuron cultures treated with this compound.[6][7][8][9]
Materials:
-
Primary neuron cultures (as prepared in Protocol 1)
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking solution (5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-Microtubule Associated Protein 2 (MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope with image analysis software
Procedure:
-
Treatment: At a specific day in vitro (DIV), treat the neuronal cultures with varying concentrations of this compound or vehicle control for a defined period (e.g., 48-72 hours).
-
Fixation: After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Immunostaining: Incubate the cells with the primary anti-MAP2 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.[10][11][12]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to automatically or manually trace the MAP2-positive neurites and quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
Protocol 3: Long-Term Potentiation (LTP) Electrophysiology in Hippocampal Slices
This protocol describes the recording of LTP in acute hippocampal slices from juvenile rodents, a model for studying synaptic plasticity during a critical developmental window.[13][14][15][16][17]
Materials:
-
Juvenile rat or mouse (P14-P21)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
Recording Setup: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable recording, monitor baseline synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
This compound Application: To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of the antagonist for at least 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP. Compare the potentiation in this compound-treated slices to control slices.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in brain development.
Conclusion
This compound stands as a critical tool for investigating the multifaceted roles of mGluR5 in brain development. Its high selectivity and noncompetitive mechanism of action allow for precise interrogation of mGluR5-dependent signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute studies aimed at further unraveling the intricate contributions of mGluR5 to the formation and refinement of neural circuits. A thorough understanding of these processes is fundamental for the development of novel therapeutic strategies for neurodevelopmental disorders where mGluR5 signaling is dysregulated.
References
- 1. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 3. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 4. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. sartorius.com [sartorius.com]
- 8. scispace.com [scispace.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 11. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
- 12. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 14. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 15. m.youtube.com [m.youtube.com]
- 16. funjournal.org [funjournal.org]
- 17. scientifica.uk.com [scientifica.uk.com]
SIB-1757: A Technical Guide to its Impact on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), has emerged as a significant pharmacological tool in neuroscience research. Its ability to modulate glutamatergic neurotransmission has positioned it as a compound of interest for investigating the intricate mechanisms of synaptic plasticity. This technical guide provides an in-depth analysis of this compound, focusing on its core mechanism of action and its consequential impact on the cellular and molecular underpinnings of synaptic plasticity. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning, memory, and cognitive function.[1] Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a pivotal role in initiating the signaling cascades that lead to long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. Metabotropic glutamate receptors, particularly mGluR5, are key modulators of these processes.
This compound is a potent and selective antagonist for mGluR5.[2] Its noncompetitive mechanism of action allows for a distinct mode of inhibition compared to competitive antagonists that vie for the same binding site as glutamate. This property makes this compound a valuable tool for dissecting the specific roles of mGluR5 in synaptic function.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGluR5, distinct from the glutamate-binding domain. This binding induces a conformational change in the receptor, rendering it unresponsive to glutamate. The primary downstream effect of mGluR5 activation is the stimulation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing mGluR5, this compound effectively blocks this signaling cascade.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.
| Parameter | Value | Cell Line/Preparation | Reference |
| IC50 for hmGluR5a | 0.37 µM | Human embryonic kidney (HEK) cells expressing human mGluR5a | [3] |
| IC50 for hmGluR1b | >100 µM | HEK cells expressing human mGluR1b | [3] |
| Inhibition of DHPG-evoked IP accumulation in rat hippocampus | 60-80% | Neonatal rat brain slices | [3] |
| Inhibition of DHPG-evoked IP accumulation in rat striatum | 60-80% | Neonatal rat brain slices | [3] |
Impact on Synaptic Plasticity
The antagonism of mGluR5 by this compound has significant implications for synaptic plasticity. While direct electrophysiological studies on LTP and LTD with this compound are not extensively reported in publicly available literature, the known roles of mGluR5 allow for strong inferences. Research on other selective mGluR5 antagonists, such as MPEP, and studies on mGluR5 knockout mice provide a framework for understanding the likely effects of this compound.
Long-Term Potentiation (LTP)
mGluR5 is known to be involved in the induction and maintenance of LTP.[4][5] Antagonism of mGluR5 with MPEP has been shown to impair LTP in the hippocampus.[5] Therefore, it is highly probable that this compound would also exhibit an inhibitory effect on LTP. This is likely due to the disruption of mGluR5-mediated potentiation of NMDA receptor function and the modulation of downstream signaling pathways crucial for the expression of LTP.
Long-Term Depression (LTD)
mGluR5 plays a critical role in a specific form of LTD, known as mGluR-dependent LTD, which is independent of NMDA receptor activation. This form of LTD can be induced by the direct application of mGluR agonists like DHPG. Given that this compound effectively blocks DHPG-induced downstream signaling, it is expected to inhibit mGluR-dependent LTD.[3]
Experimental Protocols
Intracellular Calcium Imaging
This protocol is designed to measure the effect of this compound on glutamate-induced intracellular calcium mobilization.
Cell Preparation:
-
Culture HEK293 cells stably expressing hmGluR5a on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
Imaging Procedure:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological saline solution.
-
Establish a baseline fluorescence reading.
-
Apply a known concentration of glutamate to induce a calcium response.
-
Wash out the glutamate and allow the cells to return to baseline.
-
Pre-incubate the cells with this compound for a designated period.
-
Re-apply the same concentration of glutamate in the presence of this compound and record the calcium response.
-
Analyze the change in fluorescence intensity to determine the inhibitory effect of this compound.
Inositol Phosphate Accumulation Assay
This protocol measures the ability of this compound to block agonist-induced inositol phosphate (IP) production.
Cell Preparation and Labeling:
-
Plate cells expressing mGluR5 in 24-well plates.
-
Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium.
Assay Procedure:
-
Wash the cells with a physiological buffer containing LiCl (to inhibit inositol monophosphatase).
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with an mGluR5 agonist (e.g., DHPG) for a defined period.
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
Calculate the IC50 value for this compound by plotting the inhibition of agonist-stimulated IP accumulation against the concentration of this compound.
Brain Slice Electrophysiology (Field Potential Recording)
This protocol outlines a general method for assessing the impact of this compound on LTP in hippocampal slices.
Slice Preparation:
-
Acutely prepare coronal or sagittal hippocampal slices (300-400 µm thick) from rodents.
-
Allow slices to recover in an interface or submerged chamber with oxygenated artificial cerebrospinal fluid (aCSF).
Recording and Stimulation:
-
Place a slice in a recording chamber continuously perfused with aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound to the perfusion bath and record for a baseline period in the presence of the drug.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
Compare the degree of LTP in the presence of this compound to control slices that received HFS without the drug.
Visualizations
This compound Mechanism of Action
Caption: this compound noncompetitively inhibits mGluR5, blocking downstream signaling.
Experimental Workflow for Intracellular Calcium Imaging
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SIB-1757 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1757 is a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR5 in the central nervous system and other tissues.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and intracellular signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from published studies.
| Target | Assay | Cell Type/System | IC50 | Reference |
| hmGluR5a | Glutamate-induced [Ca2+]i response | Cell line expressing human mGluR5a | 0.37 µM | [1] |
| hmGluR1b | Glutamate-induced [Ca2+]i response | Cell line expressing human mGluR1b | >100 µM | [1] |
| hmGluR5 | Glutamate-induced [Ca2+]i increase | Cell line expressing human mGluR5 | 0.29 µM (for SIB-1893, a related compound) | [1] |
Signaling Pathway
This compound acts as an antagonist at the mGluR5, a Gq protein-coupled receptor. Activation of mGluR5 by its endogenous ligand, glutamate, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] this compound blocks these downstream effects by inhibiting the receptor.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for studying the effects of this compound in a relevant cell line, such as cultured rat cortical neurons or a stable cell line expressing mGluR5.
Experimental Workflow Overview
Caption: General experimental workflow for studying the effects of this compound.
Cell Culture and Seeding
This protocol assumes the use of a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Materials:
-
Appropriate cell culture medium (e.g., DMEM/F12 with supplements)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates (e.g., 96-well plates for viability/apoptosis, 6-well plates for Western blotting)
-
Laminin or Poly-L-ornithine coated plates (optional, for neuronal cultures)
-
-
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, detach adherent cells using Trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed cells at an appropriate density in the desired plate format (e.g., 1 x 10^4 cells/well in a 96-well plate).
-
Allow cells to adhere and grow for 24-48 hours before treatment.
-
This compound Treatment
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture medium for dilutions
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
If studying the antagonistic effect, pre-incubate with this compound for a specific time (e.g., 30 minutes) before adding an mGluR5 agonist like (S)-3,5-DHPG.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[8]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Western Blotting for Signaling Proteins
This protocol is for assessing changes in the expression or phosphorylation of proteins downstream of mGluR5 signaling.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes (note: some proteins may require non-denaturing conditions).
-
Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like beta-actin.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always consult relevant literature and perform pilot experiments to determine optimal concentrations, incubation times, and other parameters.
References
- 1. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 9. agilent.com [agilent.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Intrathecal Administration of SIB-1757 in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intrathecal (i.t.) administration of SIB-1757, a selective non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), in rat models of neuropathic pain.
Introduction
This compound has been identified as a potent and selective antagonist of mGluR5, a G-protein coupled receptor implicated in various neurological processes, including pain transmission.[1] Intrathecal administration allows for the direct delivery of this compound to the spinal cord, the primary site for the modulation of nociceptive signals. Studies have demonstrated the anti-hyperalgesic and anti-allodynic effects of intrathecally administered this compound in rodent models of neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain conditions.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intrathecal this compound on tactile allodynia and thermal hyperalgesia in rats with spinal nerve ligation (SNL)-induced neuropathy. The data is based on findings reported by Dogrul et al., 2000.[1]
Table 1: Effect of Intrathecal this compound on Tactile Allodynia (von Frey Test)
| Dose Range | Effect on Paw Withdrawal Threshold (PWT) | Efficacy |
| Wide (over three orders of magnitude) | Partial reversal of decreased PWT | Moderate |
Table 2: Effect of Intrathecal this compound on Thermal Hyperalgesia (Hargreaves Test)
| Dose Range | Effect on Paw Withdrawal Latency (PWL) | Efficacy |
| Effective Dose Range | Full reversal of decreased PWL | High |
Signaling Pathway
The following diagram illustrates the signaling pathway of mGluR5, which is antagonized by this compound. Activation of mGluR5 by glutamate leads to the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC), which can phosphorylate various downstream targets, modulating neuronal excitability.[2][3][4]
Caption: mGluR5 signaling cascade antagonized by this compound.
Experimental Protocols
Preparation of this compound for Intrathecal Administration
-
Vehicle: While the specific vehicle used in the primary study is not detailed, a common vehicle for intrathecal administration of hydrophobic compounds is a solution of dimethyl sulfoxide (DMSO) in sterile saline. A final concentration of 5-10% DMSO is generally well-tolerated. It is crucial to perform vehicle control experiments.
-
Preparation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile, preservative-free 0.9% saline to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Intrathecal Catheter Implantation (Chronic Model)
For repeated drug administration, a chronic intrathecal catheter is recommended.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Shave and sterilize the surgical area over the cisterna magna.
-
Make a midline incision to expose the atlanto-occipital membrane.
-
Carefully incise the membrane and insert a sterile polyethylene catheter (PE-10) into the subarachnoid space.
-
Advance the catheter caudally to the lumbar enlargement of the spinal cord.
-
Exteriorize the other end of the catheter subcutaneously to the dorsal neck region and secure it.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before drug administration.
-
Intrathecal Injection Procedure
-
Animal Handling: Gently restrain the rat. For chronic catheterized animals, the injection can be performed in conscious, restrained animals. For acute injections, the animal should be lightly anesthetized.
-
Injection:
-
Connect a microsyringe (e.g., Hamilton syringe) filled with the this compound solution or vehicle to the exteriorized catheter.
-
Inject a volume of 10 µL, followed by a 10 µL flush of sterile saline to ensure the drug reaches the intrathecal space and to clear the catheter.
-
Perform the injection slowly over approximately 1 minute.
-
Observe the animal for any immediate adverse reactions.
-
Assessment of Tactile Allodynia (von Frey Test)
-
Apparatus: Use a set of calibrated von Frey filaments. The testing should be conducted in a quiet room with the rat placed in a Plexiglas chamber on a wire mesh floor.
-
Procedure:
-
Allow the rat to acclimate to the testing chamber for at least 15-20 minutes before testing.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range and increase or decrease the force according to the response.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[5][6][7][8]
-
Assessment of Thermal Hyperalgesia (Hargreaves Test)
-
Apparatus: Use a plantar test apparatus (Hargreaves apparatus). The apparatus consists of a glass surface on which the rat is placed in a Plexiglas enclosure, and a radiant heat source below the glass.[9][10][11]
-
Procedure:
-
Allow the rat to acclimate to the enclosure for at least 15-20 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat withdraws its paw. Record this latency as the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement 3-5 times with at least 5-minute intervals between trials and average the latencies.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of intrathecal this compound in a rat model of neuropathic pain.
Caption: Experimental workflow for this compound studies.
References
- 1. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. von Frey testing [bio-protocol.org]
- 8. Von Frey testing [bio-protocol.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Hargreaves Test (Plantar Test). [bio-protocol.org]
- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
SIB-1757 Application Notes and Protocols for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SIB-1757, a selective, non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), in rodent behavioral research. This document includes recommended dosage ranges, detailed experimental protocols for key behavioral assays, and a summary of the underlying signaling pathways.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the role of the mGluR5 in various physiological and pathological processes within the central nervous system (CNS). As a selective antagonist, it works by inhibiting the intracellular calcium mobilization induced by glutamate, thereby modulating neuronal excitability and synaptic plasticity. Its use in preclinical rodent models is crucial for understanding its potential therapeutic applications in neurological and psychiatric disorders.
Data Presentation: this compound and Analogous mGluR5 Antagonist Dosages
Due to the limited availability of published data for this compound across a wide range of behavioral paradigms, this section includes dosage information for this compound where available, as well as for other well-characterized and functionally similar mGluR5 antagonists such as MPEP, MTEP, and Fenobam. This comparative data can guide dose selection for novel experimental designs.
Table 1: this compound Dosage Information in Rodent Models
| Species | Behavioral Model | Route of Administration | Dose Range | Observed Effect |
| Rat | Neuropathic Pain (Spinal Nerve Ligation) | Intrathecal (i.t.) | 1 - 100 µg | Partial reversal of tactile allodynia. |
| Rat | Neuropathic Pain (Spinal Nerve Ligation) | Subcutaneous (s.c.) | Not specified | Inactive against allodynia. |
| Rat | Neuropathic Pain (Spinal Nerve Ligation) | Intraplantar (i.pl.) | 10 - 100 µg | Full reversal of thermal hyperalgesia. |
Table 2: Dosage Information for Analogous mGluR5 Antagonists in Rodent Behavioral Studies
| Compound | Species | Behavioral Model | Route of Administration | Dose Range | Observed Effect |
| MPEP | Rat | Nicotine Self-Administration | Intraperitoneal (i.p.) | 1 - 9 mg/kg | Dose-dependent reduction in nicotine self-administration.[1] |
| MPEP | Mouse | Nicotine Self-Administration | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Decreased nicotine self-administration.[1] |
| MPEP | Rat | Learning (Repeated Acquisition) | Intraperitoneal (i.p.) | 10 mg/kg | Potentiated PCP-induced learning deficits.[2] |
| MPEP | Rat | Spatial Memory (DNMTP) | Intraperitoneal (i.p.) | 10 mg/kg | Potentiated PCP-induced memory impairments.[2] |
| MTEP | Rat | Locomotor Activity | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependent effects on locomotor activity. |
| Fenobam | Mouse | Anxiety (Elevated Plus Maze) | Oral (p.o.) | 10 - 30 mg/kg | Anxiolytic effects in some anxiety models (not EPM).[3][4] |
| Fenobam | Mouse | Learning (Passive Avoidance) | Oral (p.o.) | 30 mg/kg | Impairment of learning.[3] |
| Fenobam | Mouse | Spatial Memory (Morris Water Maze) | Oral (p.o.) | 30 mg/kg | Impaired performance.[3] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory settings.
General Administration Protocol for this compound and Analogs
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of the compound. For intraperitoneal (i.p.) and subcutaneous (s.c.) injections, a common vehicle is a solution of saline (0.9% NaCl) with a small percentage of a solubilizing agent such as Tween 80 or DMSO. For oral (p.o.) administration, compounds can be suspended in a vehicle like 0.5% methylcellulose in water. It is imperative to conduct vehicle control experiments to ensure the vehicle itself does not produce behavioral effects.
Administration Volume: For mice, typical injection volumes are 5-10 mL/kg for i.p. and s.c. routes. For rats, volumes are generally 1-5 mL/kg. Oral gavage volumes are typically 5-10 mL/kg for both species.
Timing of Administration: The pre-treatment time (the interval between drug administration and the start of the behavioral test) is a crucial parameter. This should be determined based on the pharmacokinetic profile of the compound, if known. A common pre-treatment time for i.p. injections is 30 minutes.
Protocol 1: Assessment of Locomotor Activity in an Open Field Test
Objective: To evaluate the effect of this compound on spontaneous locomotor and exploratory activity in rodents.
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with automated photobeam detectors or a video tracking system to record movement.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administration: Administer this compound or vehicle according to the desired dose, route, and pre-treatment time.
-
Testing: Gently place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a predefined period, typically 15-60 minutes. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
Rearing frequency (a measure of exploratory behavior).
-
-
Data Analysis: Compare the data from the this compound-treated groups with the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic or anxiogenic potential of this compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room with dim lighting for at least 30 minutes.
-
Administration: Administer this compound or vehicle.
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute session. A video camera positioned above the maze records the session for later analysis. Key parameters include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Data Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Protocol 3: Assessment of Spatial Learning and Memory in the Morris Water Maze (MWM)
Objective: To evaluate the effect of this compound on hippocampal-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Habituation: Handle the animals for several days prior to the start of the experiment.
-
Administration: Administer this compound or vehicle daily, prior to the training sessions.
-
Acquisition Phase (4-5 days):
-
Each day, each animal undergoes a series of training trials (e.g., 4 trials per day).
-
For each trial, the animal is placed into the pool from one of four quasi-random start locations.
-
The animal is allowed to swim and find the hidden platform. The latency to find the platform is recorded.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to learn the location of the cues.
-
-
Probe Trial (24 hours after the last training session):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: A shorter latency to find the platform during the acquisition phase and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mGluR5 signaling pathway and a typical experimental workflow for a rodent behavioral study.
Caption: mGluR5 Signaling Pathway and the Action of this compound.
Caption: General Workflow for a Rodent Behavioral Study with this compound.
References
- 1. The mGluR5 antagonist MPEP decreased nicotine self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGluR5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP) potentiates PCP-induced cognitive deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of SIB-1757
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1757 is a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] Its utility in preclinical research is significant, with studies demonstrating its anti-hyperalgesic, neuroprotective, and hepatoprotective effects in various animal models.[1] A critical challenge for in vivo applications of this compound is its hydrophobic nature, necessitating a carefully designed dissolution protocol to ensure bioavailability and minimize vehicle-associated toxicity. These application notes provide detailed protocols for the dissolution and administration of this compound for in vivo experiments, compiled from peer-reviewed literature and established formulation strategies for hydrophobic compounds.
Physicochemical Properties and Solubility
This compound is practically insoluble in water, which presents a significant hurdle for systemic administration. Its solubility in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| DMSO | Soluble | A common solvent for creating concentrated stock solutions. |
| Ethanol | Sparingly soluble | Can be used as a co-solvent in some formulations. |
| Water | Insoluble | Not suitable as a primary solvent. |
| Saline | Insoluble | Not suitable as a primary solvent. |
| Corn Oil | Soluble | Can be used as a vehicle for subcutaneous or intraperitoneal injections. |
Recommended Vehicle for In Vivo Administration
For systemic administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injections, a multi-component vehicle is recommended to achieve a stable and biocompatible solution of this compound. A widely used and generally well-tolerated formulation for hydrophobic compounds consists of a combination of DMSO, PEG300, Tween-80, and saline.[2][3]
Standard Vehicle Composition:
-
10% DMSO (Dimethyl Sulfoxide): Primary solvent to dissolve this compound.
-
40% PEG300 (Polyethylene Glycol 300): A co-solvent that enhances solubility and is well-tolerated in vivo.
-
5% Tween-80 (Polysorbate 80): A non-ionic surfactant that improves the stability of the formulation and prevents precipitation of the compound in aqueous solutions.
-
45% Saline (0.9% NaCl): The aqueous base of the vehicle, ensuring isotonicity for injection.
This vehicle has been reported to be tolerable in rats and mice for intraperitoneal injections.[2] For sensitive animal models, the concentration of DMSO can be reduced to 2-5%, with a corresponding increase in the saline component, provided the compound remains in solution.[3][4]
Experimental Protocols
Preparation of this compound Formulation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL this compound solution in the recommended vehicle. Adjust the initial weight of this compound and solvent volumes proportionally to achieve the desired final concentration and volume.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and place it in a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the final injection solution (1 mg/mL).
-
In a sterile tube, add the following components sequentially:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Vortex thoroughly.
-
50 µL of Tween-80. Vortex thoroughly.
-
450 µL of sterile saline. Vortex thoroughly until the solution is clear and homogenous.
-
-
-
Final Inspection and Use.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the solution can be gently warmed or sonicated.
-
It is recommended to prepare the final formulation fresh on the day of the experiment.
-
In Vivo Administration
The choice of administration route and dosage will depend on the specific experimental design and animal model. The following table summarizes dosages and administration routes from published studies.
| Animal Model | Administration Route | Dosage | Application | Reference |
| Rat | Intrathecal (i.th.) | 10 - 100 µg | Neuropathic Pain | [5] |
| Rat | Subcutaneous (s.c.) | 20 mg/kg | Neuropathic Pain | |
| Rat | Intraplantar (i.pl.) | 100 µg | Neuropathic Pain | [5] |
| Mouse | Intravenous (i.v.) | 25 - 200 mg/kg | Epilepsy |
Important Considerations:
-
Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.
-
Toxicity: While the recommended vehicle is generally well-tolerated, observe animals for any signs of distress or adverse reactions, especially with repeated dosing. High concentrations of DMSO and Tween-80 can cause local irritation or other side effects.[3]
-
Stability: Prepare the final formulation fresh for each experiment. While DMSO stock solutions can be stored at -20°C for up to a month, the stability of the final diluted vehicle is not well-documented.
mGluR5 Signaling Pathway
This compound exerts its effects by blocking the mGluR5 signaling cascade. The binding of glutamate to mGluR5 activates a Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study using this compound.
Caption: A generalized workflow for in vivo experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIB-1757 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SIB-1757, a selective and non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), in electrophysiological studies. The following sections detail the properties of this compound, protocols for its use in patch-clamp recordings, and expected outcomes based on available data.
Introduction to this compound
This compound is a potent and selective antagonist of mGluR5, a G-protein coupled receptor involved in modulating synaptic plasticity and neuronal excitability.[1] Its non-competitive mechanism of action makes it a valuable tool for studying the physiological and pathological roles of mGluR5.[2] Understanding its effects on ion channels and synaptic currents is crucial for neuroscience research and drug development programs targeting neurological and psychiatric disorders.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and a structurally related analog, SIB-1893, providing a quick reference for their potency and selectivity.
| Compound | Target | Assay | IC50 | Species | Reference |
| This compound | hmGluR5a | Glutamate-induced [Ca2+]i response | 0.37 µM | Human | [2] |
| This compound | hmGluR1b | Glutamate-induced [Ca2+]i response | >100 µM | Human | [2] |
| SIB-1893 | hmGluR5 | Glutamate-induced [Ca2+]i response | 0.29 µM | Human | [2] |
| SIB-1893 | hmGluR1 | Glutamate-induced [Ca2+]i response | >100 µM | Human | [2] |
Signaling Pathway of mGluR5
Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade that primarily involves the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). DAG, along with elevated [Ca2+]i, activates protein kinase C (PKC). These signaling events can modulate the activity of various ion channels and other cellular processes. This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR5 receptor, preventing this signaling cascade from being initiated by glutamate.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its reported solubility, this compound can be dissolved in DMSO.[3] A stock solution of 10-20 mM is recommended. For a 10 mM stock solution, dissolve 2.13 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: The final concentration of DMSO in the recording solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-related effects on neuronal activity.[4][5]
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to measure mGluR5-mediated currents using the specific mGluR5 agonist (S)-3,5-Dihydroxyphenylglycine (DHPG) and their blockade by this compound.
4.2.1. Solutions
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2. The pH should be 7.4 and osmolarity ~310 mOsm.
-
Internal Pipette Solution (K-Gluconate based) (in mM): 130 K-Gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Na2-ATP, and 0.5 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[6]
4.2.2. Experimental Workflow
4.2.3. Step-by-Step Procedure
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 32-34°C.
-
Using a micromanipulator, approach a neuron with a borosilicate glass pipette (4-7 MΩ resistance) filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV.
-
Record a stable baseline current for 5-10 minutes.
-
Apply the mGluR5 agonist DHPG (e.g., 50-100 µM) to the bath to induce an inward current.[7][8]
-
After the DHPG-induced current reaches a peak and returns to baseline (or a steady-state), wash out the DHPG with aCSF for at least 10 minutes.
-
Bath apply this compound at the desired concentration (a starting concentration of 1-10 µM is recommended) for 10-15 minutes.
-
While continuing to perfuse with this compound, co-apply DHPG at the same concentration as in step 7.
-
Observe the amplitude of the DHPG-induced current in the presence of this compound. A significant reduction in the current amplitude is expected.
-
Perform a final washout with aCSF to check for reversibility of the this compound effect.
-
Analyze the data by comparing the peak amplitude of the DHPG-induced current before and after the application of this compound.
Expected Results and Troubleshooting
-
Expected Electrophysiological Readout: Application of DHPG should elicit a slow inward current in neurons expressing mGluR5.[7] Pre-incubation with this compound is expected to significantly reduce the amplitude of this DHPG-induced current, demonstrating its antagonistic effect on mGluR5.
-
Troubleshooting:
-
No DHPG response: Ensure the brain region or cell type under investigation expresses mGluR5. Check the viability of the preparation and the freshness of the DHPG solution.
-
Incomplete blockade by this compound: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal inhibitory concentration for your preparation. Also, ensure adequate pre-incubation time with this compound.
-
Solvent effects: If using higher concentrations of DMSO, prepare a vehicle control (aCSF with the same concentration of DMSO without this compound) to rule out any non-specific effects of the solvent.
-
These application notes provide a framework for the successful implementation of this compound in electrophysiological recordings. Researchers are encouraged to optimize the protocols for their specific experimental conditions and cell types.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SIB-1757 for Calcium Imaging Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1757 is a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1][2] This property makes it an invaluable tool for researchers studying the physiological and pathological roles of mGluR5 in the central nervous system. One of the key applications of this compound is in calcium imaging assays, where it is used to investigate the receptor's role in intracellular calcium mobilization. Activation of mGluR5, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators. This compound allows for the specific inhibition of this pathway, enabling the elucidation of mGluR5-mediated signaling in various cellular and disease models.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species | Receptor Subtype | Reference |
| IC50 | 0.37 µM | Human | hmGluR5a | [1] |
| IC50 | >100 µM | Human | hmGluR1 | [1] |
| Selectivity | >270-fold | Human | hmGluR5a vs. hmGluR1 | [1] |
Calcium Transient Kinetics (Hypothetical Data for Illustrative Purposes)
| Parameter | Control (Agonist only) | This compound (1 µM) + Agonist |
| Peak Amplitude (ΔF/F₀) | 1.5 ± 0.2 | 0.4 ± 0.1 |
| Rise Time (seconds) | 2.5 ± 0.5 | 2.8 ± 0.6 |
| Decay Time (seconds) | 10.2 ± 1.8 | 9.8 ± 1.5 |
| Signal-to-Noise Ratio | 15 ± 3 | 4 ± 1 |
Note: The data in the "Calcium Transient Kinetics" table is illustrative and will vary depending on the experimental conditions, cell type, and agonist concentration.
Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway of mGluR5 and the point of inhibition by this compound.
Caption: mGluR5 signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Cell Culture: Culture cells expressing mGluR5 (e.g., HEK293 cells stably expressing hmGluR5, or primary neurons) in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: The day before the experiment, seed the cells onto 96-well black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well. Ensure even cell distribution for consistent results.
Protocol 2: Calcium Imaging Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells expressing mGluR5 plated in a 96-well plate
-
This compound
-
mGluR5 agonist (e.g., Glutamate, DHPG)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Agonist Stock Solution: Prepare a stock solution of the mGluR5 agonist in an appropriate solvent (e.g., water or DMSO).
-
Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in HBSS containing 0.02% Pluronic F-127. Protect the solution from light.
-
-
Cell Loading:
-
Remove the growth medium from the wells.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Antagonist Pre-incubation: Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Baseline Reading: Place the plate in the microplate reader and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add the mGluR5 agonist at a predetermined concentration (e.g., EC₈₀) to stimulate calcium influx.
-
Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀), denoted as ΔF/F₀.
-
Determine the peak amplitude, rise time, and decay time of the calcium transients for each well.
-
To determine the IC₅₀ of this compound, plot the peak fluorescence response as a function of the this compound concentration and fit the data to a four-parameter logistic equation.
-
Experimental Workflow
The following diagram outlines the key steps in a typical calcium imaging experiment using this compound.
Caption: Experimental workflow for a calcium imaging assay.
Logical Relationships
The diagram below illustrates the logical flow for confirming the specificity of this compound in a calcium imaging assay.
Caption: Logic for confirming this compound specificity.
References
Application Notes and Protocols for Western Blot Analysis of SIB-1757 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).
Introduction
This compound is a potent and selective antagonist of mGluR5, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][4] mGluR5 activation by its endogenous ligand, glutamate, initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[5][6] Downstream of these events, mGluR5 signaling can modulate various cellular processes through pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.
Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders. This compound, by antagonizing mGluR5, has shown neuroprotective effects in several preclinical models.[2][7][8] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms underlying the effects of this compound by quantifying the changes in the expression and phosphorylation status of key proteins within the mGluR5 signaling network.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from Western blot analysis following this compound treatment. Densitometric analysis of protein bands should be normalized to a loading control (e.g., β-actin, GAPDH) and expressed as a fold change relative to the vehicle-treated control group.
Table 1: Effect of this compound on the Phosphorylation of ERK1/2 in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| This compound | 1 | 0.65 | ± 0.08 |
| This compound | 10 | 0.32 | ± 0.05 |
| This compound | 50 | 0.15 | ± 0.03 |
Table 2: Effect of this compound on the Phosphorylation of Akt in a Neuroglioma Cell Line
| Treatment Group | Concentration (µM) | p-Akt (Ser473) / Total Akt (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.15 |
| This compound | 1 | 0.78 | ± 0.10 |
| This compound | 10 | 0.45 | ± 0.07 |
| This compound | 50 | 0.21 | ± 0.04 |
Signaling Pathway
The following diagram illustrates the canonical mGluR5 signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Changes in mGlu5 Receptor Signaling Are Associated with Associative Learning and Memory Extinction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. mGluR5 (D6E7B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 8. Activation of Metabotropic Glutamate Receptor 5 in the Amygdala Modulates Pain-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIB-1757 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1757 is a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1] Glutamate, the primary excitatory neurotransmitter in the central nervous system, can contribute to neuronal damage through excitotoxicity, a process implicated in the pathology of several neurodegenerative diseases.[2] The mGluR5 receptor, by modulating neuronal excitability and synaptic plasticity, represents a promising therapeutic target for conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.[2][3][4] this compound, by blocking mGluR5, offers a valuable research tool to investigate the role of this receptor in disease pathogenesis and to evaluate the potential of mGluR5 antagonism as a neuroprotective strategy.
These application notes provide an overview of the use of this compound in preclinical models of neurodegenerative diseases, including detailed protocols for in vitro and in vivo experiments.
Data Presentation
This compound In Vitro Potency
| Compound | Receptor Target | Assay Type | IC50 (µM) | Reference |
| This compound | Human mGluR5a | Glutamate-induced Ca2+ response | 0.37 | [1] |
| This compound | Human mGluR1b | Glutamate-induced Ca2+ response | >100 | [1] |
Efficacy of mGluR5 Antagonists in Preclinical Neurodegenerative Models
While specific quantitative efficacy data for this compound in neurodegenerative disease models is limited in publicly available literature, the following table summarizes data from studies using other well-characterized mGluR5 antagonists, such as MPEP and CTEP, which serve as a reference for expected outcomes.
| Disease Model | Animal Model | mGluR5 Antagonist | Treatment Regimen | Key Findings | Reference |
| Alzheimer's Disease | APPswe/PS1ΔE9 Mice | CTEP | Chronic oral administration | Reverses cognitive decline, reduces Aβ plaque deposition and soluble Aβ oligomer concentrations. | |
| Parkinson's Disease | 6-OHDA Rat Model | MPEP | Chronic intraperitoneal injection | Reverses akinetic deficits. | [5] |
| Huntington's Disease | zQ175 Mouse Model | CTEP | 12-week treatment | Reduces huntingtin aggregates, attenuates neuronal apoptosis, and improves motor and cognitive function.[6][7] | [4] |
Signaling Pathways and Experimental Workflow
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a Gq-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events modulate a variety of downstream cellular processes, including gene expression and synaptic plasticity. This compound, as a noncompetitive antagonist, binds to an allosteric site on the mGluR5 receptor, preventing its activation by glutamate and thereby inhibiting this downstream signaling cascade.
General Experimental Workflow for Evaluating this compound in Neurodegenerative Disease Models
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a preclinical setting.
References
- 1. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group I mGluRs in Therapy and Diagnosis of Parkinson’s Disease: Focus on mGluR5 Subtype [mdpi.com]
- 3. Frontiers | Therapeutic potential of mGluR5 targeting in Alzheimer's disease [frontiersin.org]
- 4. Frontiers | Metabotropic Glutamate Receptor 5 Antagonism Reduces Pathology and Differentially Improves Symptoms in Male and Female Heterozygous zQ175 Huntington’s Mice [frontiersin.org]
- 5. Chronic But Not Acute Treatment with a Metabotropic Glutamate 5 Receptor Antagonist Reverses the Akinetic Deficits in a Rat Model of Parkinsonism | Journal of Neuroscience [jneurosci.org]
- 6. mGluR5 antagonism increases autophagy and prevents disease progression in the zQ175 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tonic mGluR5/CB1-dependent suppression of inhibition as a pathophysiological hallmark in the striatum of mice carrying a mutant form of huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SIB-1757 solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for SIB-1757, a selective noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It functions as a noncompetitive antagonist, meaning it binds to a site on the receptor different from the glutamate binding site, thereby inhibiting its activation.[3] mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
Q2: What are the reported solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with moderate solubility in ethanol. Its solubility in phosphate-buffered saline (PBS) at a physiological pH of 7.2 is very low.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, solid this compound should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to three months; however, for maximal stability, storage at -80°C is recommended for longer periods. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ~14 mg/mL | ~65.6 mM |
| DMF | ~14 mg/mL | ~65.6 mM |
| Ethanol | ~5 mg/mL | ~23.4 mM |
| PBS (pH 7.2) | ~0.11 mg/mL | ~0.52 mM |
Data compiled from publicly available information. Actual solubility may vary depending on the specific batch, temperature, and purity of the compound and solvent.
Troubleshooting Guides
In Vitro Assay Solubility Issues
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
This is a common issue known as "crashing out," where the compound rapidly precipitates when the solvent environment changes from a high-solubility organic solvent to a low-solubility aqueous medium.
Solutions:
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Optimize the Final DMSO Concentration:
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Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effect on compound solubility.
-
-
Use a Serial Dilution Approach:
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Instead of directly diluting your concentrated DMSO stock into the final aqueous buffer, perform one or more intermediate dilution steps. For example, dilute the DMSO stock into a small volume of a 50:50 mixture of DMSO and your final aqueous buffer before further diluting into the final volume.
-
-
Incorporate a Surfactant:
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The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), to the aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
-
Sonication:
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After dilution, sonicate the solution for a few minutes in a water bath sonicator. This can help to break up small precipitates and re-dissolve the compound.
-
-
Gentle Warming:
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Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the temperature stability of this compound.
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In Vivo Formulation Challenges
Problem: I need to prepare this compound for in vivo administration, but it is not soluble in aqueous vehicles.
For in vivo studies, it is crucial to use a biocompatible vehicle that can maintain the solubility of this compound without causing significant toxicity.
Recommended Vehicle Formulations:
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For Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection:
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A common vehicle for poorly soluble compounds is a mixture of a co-solvent and a surfactant in an aqueous base. A widely used formulation consists of:
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10% DMSO, 40% PEG400, and 50% Saline: Dissolve the this compound in DMSO first, then add the PEG400 and mix thoroughly. Finally, add the saline dropwise while vortexing to avoid precipitation.
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-
Another option is a suspension in a vehicle like 0.5% methylcellulose (MC) in sterile water.[4]
-
-
For Intrathecal (i.t.) Injection:
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated scale
-
-
Procedure:
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Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 213.24 g/mol ).
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Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
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Add the corresponding volume of anhydrous DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
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Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
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Visualizations
Caption: this compound signaling pathway.
References
- 1. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SIB-1757 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SIB-1757, a selective noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] It functions as a noncompetitive antagonist.[3][4][5]
Q2: What is the reported selectivity of this compound for mGluR5?
This compound demonstrates high selectivity for mGluR5. In functional assays, it inhibited glutamate-induced responses at human mGluR5 (hmGluR5) with an IC50 of approximately 0.37-0.4 μM.[3][4][5] In contrast, its activity at other mGluR subtypes, including hmGluR1b, hmGluR2, hmGluR4, hmGluR6, hmGluR7, and hmGluR8, is significantly lower, with IC50 values reported to be greater than 30 μM or 100 μM.[3][5]
Q3: Does this compound interact with ionotropic glutamate receptors?
Studies have shown that this compound has little to no agonist or antagonist activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.[3]
Q4: Are there any suspected or potential off-target effects for this compound?
While this compound is highly selective for mGluR5, research on structurally related mGluR5 antagonists, such as MPEP and SIB-1893, has suggested a potential off-target effect. These compounds were found to act as noncompetitive NMDA receptor antagonists.[6] This suggests that the neuroprotective effects observed with these compounds might be mediated, at least in part, through NMDA receptor antagonism.[6] Although not directly demonstrated for this compound, this remains a plausible off-target effect to consider in experimental design and data interpretation.
Q5: What are the known physiological effects of this compound in preclinical models?
This compound has demonstrated anti-hyperalgesic effects in animal models of neuropathic pain.[1][7] It has also been shown to have neuroprotective and hepatoprotective effects.[1][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected neuroprotective effects not seemingly mediated by mGluR5 antagonism. | The neuroprotective effects might be due to a potential off-target antagonism of NMDA receptors, as seen with structurally similar compounds.[6] | 1. Include control experiments with a known NMDA receptor antagonist to compare the phenotype. 2. Attempt to rescue the this compound effect with an NMDA receptor agonist. 3. Validate findings in a system with genetically silenced mGluR5 to isolate the effects of this compound on other potential targets. |
| Inconsistent results in neuronal activity assays. | The noncompetitive nature of this compound's antagonism means its effect is not surmountable by increasing glutamate concentrations. However, variability in receptor expression levels across different cell types or brain regions can lead to inconsistent responses.[3] | 1. Quantify mGluR5 expression levels in your experimental system (e.g., via qPCR or Western blot). 2. Perform concentration-response curves to determine the optimal this compound concentration for your specific model. 3. Ensure consistent cell passage numbers and culture conditions. |
| Lack of effect in a specific brain region. | The expression of mGluR5 can vary significantly between different brain regions. For instance, this compound failed to inhibit DHPG-evoked inositol phosphate accumulation in the cerebellum, a region with low mGluR5 expression.[3] | 1. Confirm mGluR5 expression in your target brain region using techniques like immunohistochemistry or in situ hybridization. 2. Consult literature for mGluR5 expression atlases to verify your region of interest. |
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target | Assay Type | Species | IC50 | Reference |
| mGluR5 | Glutamate-induced [Ca2+]i response | Human | 0.37 μM | [3] |
| mGluR5 | Functional Antagonism | - | 0.4 μM | [4][5] |
| mGluR1 | Glutamate-induced [Ca2+]i response | Human | >100 μM | [3] |
| mGluR1b | - | Human | >30 µM | [5] |
| mGluR2 | - | Human | >30 µM | [5] |
| mGluR4 | - | Human | >30 µM | [5] |
| mGluR6 | - | Human | >30 µM | [5] |
| mGluR7 | - | Human | >30 µM | [5] |
| mGluR8 | - | Human | >30 µM | [5] |
| AMPA Receptors | Agonist/Antagonist Activity | - | No significant activity | [3] |
| Kainate Receptors | Agonist/Antagonist Activity | - | No significant activity | [3] |
| NMDA Receptors | Agonist/Antagonist Activity | - | No significant activity | [3] |
Experimental Protocols
Key Experiment: Determination of this compound IC50 using a Fluorometric Imaging Plate Reader (FLIPR) Assay
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Objective: To determine the concentration of this compound that inhibits 50% of the maximal response induced by a glutamate challenge in cells expressing hmGluR5.
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Cell Line: CHO or HEK293 cells stably expressing human mGluR5a (hmGluR5a).
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Materials:
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This compound
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Glutamate
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Fluo-4 AM calcium indicator dye
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Pluronic F-127
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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384-well black-walled, clear-bottom assay plates
-
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Methodology:
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Cell Plating: Seed the hmGluR5a-expressing cells into 384-well plates and culture overnight to allow for attachment.
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Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM and Pluronic F-127 in assay buffer for 1 hour at 37°C.
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Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
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Glutamate Challenge: Place the plate in a FLIPR instrument. Measure baseline fluorescence, then add a submaximal concentration (EC80) of glutamate to all wells simultaneously.
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Data Acquisition: Record the fluorescence intensity over time to measure the intracellular calcium mobilization.
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Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of wells with no this compound (100% activity) and wells with a maximal concentration of a known mGluR5 antagonist (0% activity). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Visualizations
Caption: this compound noncompetitively antagonizes mGluR5 signaling.
Caption: Workflow for determining this compound IC50 via FLIPR assay.
Caption: Logic diagram for troubleshooting unexpected this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SIB-1757 concentration for in vitro assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of SIB-1757 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It functions by binding to an allosteric site on the receptor, thereby inhibiting the intracellular signaling cascade typically initiated by the binding of glutamate.[1]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound is assay-dependent. For functional assays measuring mGluR5 inhibition, a starting range of 0.1 µM to 10 µM is recommended. The IC50 of this compound for inhibiting glutamate-induced calcium release in cells expressing human mGluR5a is approximately 0.37 µM.[1] For inhibiting quisqualate-induced phosphoinositol accumulation, the IC50 is around 3.1 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: In which solvents can I dissolve this compound?
A3: this compound has varying solubility in different solvents. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Is this compound selective for mGluR5?
A4: this compound demonstrates high selectivity for mGluR5 over other mGluR subtypes (mGluR1b, mGluR2, mGluR3, mGluR4a, mGluR6, mGluR7b, mGluR8) and ionotropic glutamate receptors (AMPA, kainate, and NMDA), with IC50 values for these other receptors being greater than 30 µM or 100 µM.[1] However, at higher concentrations, the potential for off-target effects increases. Structurally related mGluR5 antagonists, MPEP and SIB-1893, have been shown to interact with NMDA receptors at concentrations of 20 µM and higher.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro assays.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Assay Medium | - Poor aqueous solubility of this compound. - Final concentration of the organic solvent (e.g., DMSO) is too high. - The pH of the assay buffer is not optimal for this compound solubility. | - Prepare a higher concentration stock solution in 100% DMSO or DMF. - Perform serial dilutions of the stock in the same solvent before the final dilution into the aqueous assay buffer. - Ensure the final organic solvent concentration is as low as possible (ideally ≤ 0.1%). - Test the solubility of this compound in your assay buffer at the desired final concentration before starting the experiment. - If precipitation persists, consider using a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in your assay buffer. |
| No or Low Antagonist Activity | - this compound concentration is too low. - Degradation of this compound in the stock solution or assay medium. - Low expression of mGluR5 in the cell model. - Issues with the agonist stimulation or detection method. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). - Prepare fresh stock solutions of this compound. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. - Verify the expression level of mGluR5 in your cell line using techniques like qPCR or Western blotting. - Confirm the activity of your agonist and the sensitivity of your detection system with appropriate positive and negative controls. |
| High Background Signal or Off-Target Effects | - this compound concentration is too high, leading to non-specific interactions. - Potential interaction with other cellular targets. - Cytotoxicity at high concentrations. | - Lower the concentration of this compound. Stick to a range where it is selective for mGluR5 (generally below 10 µM). - Include a control cell line that does not express mGluR5 to assess off-target effects. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. |
| Inconsistent Results Between Experiments | - Variability in cell seeding density. - Inconsistent incubation times. - Instability of this compound in the assay medium over time. | - Maintain consistent cell seeding densities and passage numbers. - Standardize all incubation times for agonist and antagonist treatment. - Assess the stability of this compound in your cell culture medium over the duration of your experiment. This can be done by incubating the compound in the medium, collecting samples at different time points, and analyzing the concentration by HPLC. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 14 mg/mL |
| DMSO | 14 mg/mL |
| Ethanol | 5 mg/mL |
| PBS (pH 7.2) | 0.11 mg/mL |
Table 2: In Vitro Activity of this compound
| Assay | Cell Type/Tissue | Agonist | IC50 |
| Glutamate-induced Calcium Release | Fibroblasts expressing human mGluR5a | Glutamate | 0.37 µM[1] |
| Quisqualate-induced Phosphoinositol Accumulation | Fibroblasts expressing human mGluR5a | Quisqualate | 3.1 µM[1] |
| (S)-3,5-DHPG-induced Phosphoinositol Accumulation | Neonatal rat hippocampus | (S)-3,5-DHPG | 5.2 µM[1] |
| (S)-3,5-DHPG-induced Phosphoinositol Accumulation | Neonatal rat striatum | (S)-3,5-DHPG | 10.1 µM[1] |
Experimental Protocols
Protocol 1: Calcium Flux Assay for mGluR5 Antagonism
This protocol outlines a method to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing mGluR5.
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Cell Preparation:
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Seed cells expressing mGluR5 (e.g., HEK293 or CHO cells) into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
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Dye Loading:
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Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Remove the cell culture medium and add the dye loading solution to each well.
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Incubate for 30-60 minutes at 37°C, protected from light.
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Compound Addition:
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Prepare serial dilutions of this compound in an appropriate assay buffer.
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Wash the cells gently with the assay buffer to remove excess dye.
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Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light.
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Agonist Stimulation and Signal Detection:
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Prepare a solution of an mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80).
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Place the plate in a fluorescence plate reader equipped with an injector.
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Measure the baseline fluorescence for a few seconds.
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Inject the agonist solution into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).
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Data Analysis:
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Calculate the change in fluorescence (ΔF) for each well.
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Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
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Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the potential cytotoxicity of this compound.
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Cell Seeding:
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Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
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Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition:
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Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
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Add 10 µL of the MTT stock solution to each well.
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Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Formazan Solubilization:
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Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
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Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis:
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Subtract the background absorbance (from wells with no cells).
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Express the results as a percentage of the vehicle-treated control cells.
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Plot cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Calcium Flux Assay Workflow
Caption: Troubleshooting Decision Tree
References
- 1. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
SIB-1757 stability in solution and storage conditions.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SIB-1757.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid (powder) form of this compound upon receipt?
A: Upon receipt, the solid form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][2] For shorter periods, storage at 4°C is viable for up to 2 years.[1]
Q2: What is the best solvent for dissolving this compound?
A: Dimethyl sulfoxide (DMSO) is the most effective solvent for this compound, achieving concentrations as high as 12.5-43 mg/mL.[1][3] Other organic solvents like DMF (14 mg/mL) and Ethanol (5-8.6 mg/mL) can also be used.[3][4] The compound is practically insoluble in water and has very low solubility in PBS (pH 7.2) at 0.11 mg/mL.[4]
Q3: My this compound is not dissolving completely in DMSO. What can I do?
A: If you encounter solubility issues, gentle warming (up to 60°C) and sonication are recommended to facilitate dissolution.[1][2] It is also critical to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the solubility of this compound.[3]
Q4: How should I prepare a stock solution?
A: To prepare a stock solution, use fresh, anhydrous DMSO. For example, to create a 10 mM stock solution, you would dissolve 10 mg of this compound (Formula Weight: 213.24 g/mol ) in 4.6896 mL of DMSO.[1] It is recommended to vortex and, if necessary, sonicate or warm the solution to ensure it is fully dissolved and clear.
Q5: How should I store my this compound stock solutions?
A: For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C.
Q6: What is the stability of this compound in solution?
A: When stored in a solvent at -80°C, this compound stock solutions are stable for up to 6 months to a year.[1][3] If stored at -20°C, the stability is reduced to approximately one month.[1][3] For in-vivo experiments where the compound is mixed into aqueous solutions with carriers like PEG300, Tween80, or corn oil, the mixed solution should be used immediately for best results.[3]
Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 5.5 - 43 mg/mL | Sonication and warming may be required. Use fresh, anhydrous DMSO.[1][2][3][4] |
| DMF | 14 mg/mL | |
| Ethanol | 5 - 8.6 mg/mL | |
| PBS (pH 7.2) | 0.11 mg/mL | Considered poorly soluble.[4] |
| Water | Insoluble |
Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Powder (Solid) | -20°C | 3 years | Recommended for long-term storage.[1][2] |
| 4°C | 2 years | Suitable for shorter-term storage.[1] | |
| In Solvent | -80°C | 6 - 12 months | Recommended for stock solutions. Aliquot to avoid freeze-thaw cycles.[1][3] |
| -20°C | 1 month | For short-term solution storage.[1][3] |
Protocols & Workflows
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Formula Weight: 213.24 g/mol ). For instance, 5 mg.
-
Solvent Addition: Using the formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L), calculate the required volume of DMSO. For 5 mg at 10 mM, this is 2.345 mL.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly. If particulates remain, sonicate the vial or warm it gently to 60°C until the solution is clear.[1]
-
Storage: Aliquot the clear stock solution into single-use, light-protected vials. Store immediately at -80°C for long-term stability.
Recommended Handling Workflow
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: SIB-1757 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective mGluR5 antagonist, SIB-1757, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1][2] It inhibits the glutamate-induced activation of mGluR5, which in turn modulates downstream signaling pathways, such as the phospholipase C (PLC) pathway that leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This modulation of mGluR5 activity makes this compound a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Q2: What are the common research applications for this compound in animal models?
A2: this compound has been used in animal models to investigate its potential therapeutic effects in a variety of conditions, including:
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Neuroprotection: To study its ability to protect neurons from damage in models of neurodegenerative diseases.[2]
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Anti-hyperalgesia: To explore its role in reducing pain sensitivity in models of neuropathic pain.
-
Hepatoprotection: To assess its protective effects on the liver.
Q3: What are the solubility properties of this compound?
A3: this compound is poorly soluble in water. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. This is a critical consideration for vehicle selection and formulation for in vivo studies.
Troubleshooting Guide: this compound Delivery
This guide addresses common issues encountered during the in vivo administration of this compound.
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution.
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Question: I dissolved this compound in DMSO, but it precipitates when I dilute it with saline for injection. What should I do?
-
Answer: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Use a co-solvent system: A common and effective approach is to use a vehicle formulation that includes a combination of solvents and surfactants to maintain the solubility of this compound in an aqueous solution.
-
Optimize the dilution process: Instead of a single large dilution, perform a stepwise dilution. Add the DMSO stock to a small volume of the co-solvent mixture first, ensure it is fully dissolved, and then add the aqueous component.
-
Warm the vehicle: Gently warming the vehicle (to no more than 37°C) can sometimes improve solubility.
-
Sonication: Brief sonication of the final formulation can help to create a more uniform suspension.
-
Issue 2: Observed toxicity or adverse effects in animals after injection.
-
Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, irritation at the injection site) after receiving this compound. What could be the cause?
-
Answer: Adverse effects can stem from the compound itself, the vehicle, or the injection procedure.
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Vehicle Toxicity: High concentrations of some organic solvents, like DMSO, can be toxic to animals.[5] It is crucial to keep the final concentration of DMSO as low as possible, ideally below 10% of the total injection volume. The table below provides a summary of the toxicity of common vehicle components.
-
Compound Toxicity: While this compound is generally used for its therapeutic potential, high doses could lead to off-target effects or toxicity. Consider performing a dose-response study to determine the optimal therapeutic window with minimal side effects.
-
Injection Site Reaction: Improper injection technique or a reaction to the vehicle can cause local irritation. Ensure proper restraint and injection technique as detailed in the experimental protocols section. If irritation persists, consider an alternative administration route or a different vehicle formulation.
-
Issue 3: Inconsistent or lack of expected efficacy in my animal model.
-
Question: I am not observing the expected therapeutic effect of this compound in my experiments. What could be the problem?
-
Answer: Several factors can contribute to a lack of efficacy:
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Poor Bioavailability: If the compound precipitates in the formulation or at the injection site, its absorption and distribution to the target tissue will be compromised. Re-evaluate your vehicle formulation and preparation method.
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Incorrect Dosage: The effective dose can vary significantly depending on the animal model, administration route, and the specific pathological condition being studied. Refer to the dosage table below and consider conducting a dose-optimization study.
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Metabolism and Clearance: The pharmacokinetic properties of this compound in your specific animal model may lead to rapid metabolism and clearance, preventing it from reaching therapeutic concentrations at the target site.
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Experimental Design: Ensure that your experimental timeline, outcome measures, and animal model are appropriate for assessing the efficacy of an mGluR5 antagonist.
-
Data Presentation
This compound In Vivo Dosage and Administration Routes
| Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Rat (Spinal Nerve Ligation) | Intrathecal (i.th.) | 10, 30, 100 µg | Not specified | [6] |
| Rat (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 20 mg/kg | Not specified | |
| Rat (Spinal Nerve Ligation) | Intraplantar (i.pl.) | 100 µg | Not specified | [6] |
| Mouse (Experimental Autoimmune Encephalomyelitis) | Not specified | Not specified | Not specified | [7] |
| Mouse (Pilocarpine-induced status epilepticus) | Intravenous (i.v.) | 25 - 200 mg/kg | Not specified | [8] |
Toxicity of Common Vehicle Components
| Vehicle Component | Animal Model | Route | Observed Effects | Reference |
| Dimethyl Sulfoxide (DMSO) | Mouse | Intraperitoneal (i.p.) | Toxic above 10% concentration over extended periods. | [9] |
| Rat, Mouse | Oral, Dermal, Inhalation | Low acute toxicity, but can be a skin and gastric irritant. | [10] | |
| Rat | Intraperitoneal (i.p.) | Can induce lymphocyte apoptosis in lymphoid organs. | [5] | |
| Polyethylene Glycol 300 (PEG300) | Mouse | Oral | A formulation of 50% DMSO, 40% PEG300, and 10% ethanol was well-tolerated for oral gavage. | [11] |
| Tween 80 | Mouse | Intraperitoneal (i.p.) | Decreased locomotor activity at a concentration of 32%. | [12] |
Experimental Protocols
1. Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Sterile 1 mL syringe with a 25-27 gauge needle.
-
This compound formulation.
-
70% ethanol or other suitable disinfectant.
-
-
Procedure:
-
Properly restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back. If so, reposition the needle.
-
Inject the this compound formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
2. Subcutaneous (SC) Injection in Rats
-
Materials:
-
Sterile 1 mL syringe with a 23-25 gauge needle.
-
This compound formulation.
-
70% ethanol (optional).
-
-
Procedure:
-
Securely restrain the rat.
-
Lift the loose skin over the shoulders or flank to form a "tent".
-
If desired, disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to check for blood. If blood appears, withdraw and re-insert the needle in a different location.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the rat to its cage and monitor.
-
3. Intrathecal (IT) Injection in Rats (Requires surgical expertise)
-
Note: This is a complex procedure that requires proper training, anesthesia, and sterile surgical technique.
-
Procedure Overview:
-
Anesthetize the rat according to an approved protocol.
-
Surgically expose the cisterna magna or the lumbar vertebrae.
-
For direct injection, a small needle is carefully inserted through the dura mater into the subarachnoid space.
-
For chronic administration, a catheter can be implanted.
-
Inject the this compound solution very slowly.
-
Suture the incision and provide post-operative care, including analgesia.
-
Closely monitor the animal for any neurological deficits or signs of distress.
-
Visualizations
Caption: Troubleshooting workflow for this compound delivery in animal models.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy assessment of this compound.
References
- 1. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Switch in the expression of mGlu1 and mGlu5 metabotropic glutamate receptors in the cerebellum of mice developing experimental autoimmune encephalomyelitis and in autoptic cerebellar samples from patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling for SIB-1757 Vehicle Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects in experiments involving SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It functions as a noncompetitive antagonist, meaning it binds to a site on the receptor different from the glutamate binding site to inhibit its activity.[1] This selectivity makes it a valuable tool for studying the physiological and pathological roles of the mGluR5 receptor.
Q2: What are "vehicle effects" in the context of this compound experiments?
A2: A vehicle is the solvent or carrier used to dissolve and administer a compound like this compound, which has limited solubility in aqueous solutions. "Vehicle effects" are the biological or physiological responses caused by the vehicle itself, independent of this compound. These can range from local irritation at the injection site to systemic effects that can confound experimental results. Therefore, a "vehicle-only" control group is crucial in any experiment to isolate the true effects of this compound.
Q3: What are common vehicles for dissolving this compound?
A3: Based on its solubility profile, this compound is often dissolved in organic solvents. Common choices for in vitro and in vivo studies include:
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Dimethyl sulfoxide (DMSO)
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Dimethylformamide (DMF)
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Ethanol
For in vivo administration, these solvents are typically diluted with saline, phosphate-buffered saline (PBS), or other aqueous solutions to reduce toxicity.
Q4: Why is a vehicle control group essential in my this compound study?
A4: A vehicle control group, which receives the exact same vehicle preparation without this compound, is fundamental for a properly controlled experiment. This group allows you to:
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Isolate the specific effects of this compound: By comparing the results from the this compound-treated group to the vehicle-treated group, you can confidently attribute any differences to the action of the compound.
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Identify any confounding effects of the vehicle: The vehicle itself may have unexpected biological activities. Without a vehicle control, these effects could be mistakenly attributed to this compound.
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Establish a proper baseline: The vehicle control group provides the appropriate baseline for statistical comparison.
Troubleshooting Guide: this compound Vehicle Effects
This guide addresses common issues researchers may encounter related to vehicle effects when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected mortality or severe adverse reactions in the this compound and vehicle control groups. | The chosen vehicle or its concentration is toxic to the animal model. | 1. Reduce the concentration of the organic solvent: Aim for the lowest concentration of DMSO or other organic solvent that maintains this compound solubility. A final concentration of 1-5% DMSO in the injected volume is often a good starting point. 2. Consider alternative vehicles: Explore less toxic vehicle options such as polyethylene glycol (PEG) or cyclodextrins. 3. Change the route of administration: If using intraperitoneal (i.p.) injection, consider subcutaneous (s.c.) or oral (p.o.) administration, which may be better tolerated. |
| High variability in experimental data within and between groups. | Inconsistent vehicle preparation or administration. The vehicle may be affecting physiological parameters. | 1. Standardize vehicle preparation: Ensure the vehicle is prepared fresh for each experiment and that all components are thoroughly mixed to ensure homogeneity. 2. Ensure consistent administration: Use a consistent volume and rate of injection for all animals. 3. Acclimatize animals: Allow animals to acclimatize to handling and injection procedures to reduce stress-related variability. |
| This compound appears to have no effect, or the effect is less than expected. | The vehicle is interfering with the absorption, distribution, or action of this compound. This compound may be precipitating out of solution. | 1. Evaluate vehicle-drug interactions: Some vehicles can alter the pharmacokinetics of a compound. Review literature for known interactions with your chosen vehicle. 2. Check for precipitation: After preparing the final dilution, visually inspect the solution for any precipitate. If precipitation occurs, you may need to adjust the vehicle composition or use a different vehicle. 3. Consider a different vehicle: A different vehicle might improve the bioavailability of this compound. |
| The vehicle control group shows a significant biological effect compared to the naive (untreated) group. | The vehicle itself has pharmacological activity in your experimental model. | 1. This is why a vehicle control is crucial! Acknowledge and report the vehicle's effect. The primary comparison for the effect of this compound should still be with the vehicle control group. 2. If the vehicle effect is large and undesirable, consider alternative vehicles. The goal is to find a vehicle with minimal intrinsic activity in your specific assay. |
Experimental Protocols
Key Experiment: In Vivo Administration of this compound with Vehicle Control
This protocol is a representative example for administering this compound to rodents. It is crucial to optimize the vehicle and dosage for your specific experimental model and research question.
1. Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile 0.9% saline solution
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Sterile microcentrifuge tubes
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Vortex mixer
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Syringes and needles appropriate for the route of administration and animal model
2. Vehicle and this compound Solution Preparation:
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Vehicle Control Solution (e.g., 5% DMSO in Saline):
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In a sterile microcentrifuge tube, add 50 µL of sterile DMSO.
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Add 950 µL of sterile 0.9% saline to the tube.
-
Vortex thoroughly until the solution is homogenous.
-
-
This compound Stock Solution (e.g., 20 mg/mL in DMSO):
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Weigh the required amount of this compound powder.
-
Dissolve the this compound in the appropriate volume of DMSO to achieve a 20 mg/mL concentration.
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Vortex until the compound is completely dissolved. This may require gentle warming.
-
-
This compound Dosing Solution (e.g., 1 mg/kg in a 10 mL/kg injection volume):
-
Calculate the required volume of the this compound stock solution. For a 1 mg/kg dose in a 25g mouse (0.025 kg), you would need 0.025 mg of this compound.
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From the 20 mg/mL stock, this would be 1.25 µL.
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Prepare the final dosing solution by adding the calculated volume of the this compound stock to the appropriate volume of saline to achieve the desired final concentration and injection volume, ensuring the final DMSO concentration remains low (e.g., 5%).
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3. Administration:
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Animal Groups:
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Group 1: Naive (untreated)
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Group 2: Vehicle Control (receives the vehicle solution)
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Group 3: this compound-treated (receives the this compound dosing solution)
-
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Procedure:
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Administer the appropriate solution to each animal via the chosen route of administration (e.g., intraperitoneal injection).
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Ensure the injection volume is consistent across all animals (e.g., 10 mL/kg).
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Perform behavioral or physiological assessments at the desired time points post-administration.
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4. Data Analysis:
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Compare the results of the this compound-treated group to the vehicle control group using appropriate statistical methods.
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The naive group can provide a baseline for the overall health and behavior of the animals but the primary comparison for efficacy should be between the drug-treated and vehicle-treated groups.
Visualizations
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by mGluR5. This compound, as a noncompetitive antagonist, would prevent these downstream events from occurring in response to glutamate.
References
SIB-1757 and blood-brain barrier penetration.
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of SIB-1757 in experiments, with a particular focus on its interaction with the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1][2] It functions by inhibiting the glutamate-induced increases in intracellular calcium ([Ca2+]i) that are mediated by mGluR5.[1] Schild analysis has confirmed its noncompetitive mechanism of inhibition.[1]
Q2: Does this compound cross the blood-brain barrier (BBB)?
Current evidence strongly suggests that this compound has poor penetration of the blood-brain barrier. In a study investigating its effects on neuropathic pain, this compound was found to be inactive against allodynia when administered systemically (subcutaneously).[3] However, it was effective when administered directly into the central nervous system (intrathecally) or locally at the site of injury.[3] This indicates that the compound does not readily cross the BBB to reach therapeutic concentrations in the brain after systemic administration.
Q3: What are the potential therapeutic applications of this compound?
This compound and other mGluR5 antagonists have been investigated for their potential in a variety of neurological and psychiatric disorders.[4] Preclinical studies have explored its use in models of neuropathic pain, neurodegenerative diseases, and for its neuroprotective effects.[3][5] However, its limited BBB penetration is a significant hurdle for treating central nervous system disorders.
Q4: Are there known off-target effects for this compound?
This compound is highly selective for mGluR5 over other mGluR subtypes and ionotropic glutamate receptors.[1] However, like many pharmacological agents, high concentrations may lead to non-specific effects. It is crucial to use the lowest effective concentration to minimize the risk of off-target activities.
Troubleshooting Guides
Issue 1: Lack of Efficacy in In Vivo CNS Models Following Systemic Administration
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Possible Cause: As evidence suggests poor BBB penetration, systemic administration (e.g., subcutaneous, intravenous, intraperitoneal) is unlikely to deliver sufficient concentrations of this compound to the brain.[3]
-
Troubleshooting Steps:
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Confirm Local Efficacy: Before proceeding with a CNS model, confirm the compound's activity in a peripheral model or an in vitro assay to ensure the compound itself is active.
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Alternative Administration Routes: For CNS targets, consider direct administration routes that bypass the BBB, such as intracerebroventricular (ICV) or intrathecal (i.th.) injections.[3]
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Use a Positive Control: Include a known BBB-penetrant mGluR5 antagonist as a positive control in your experiment to validate the experimental model.
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Consider Alternative Compounds: If systemic administration is a requirement for your experimental design, consider using a different mGluR5 antagonist with known good BBB penetration.
-
Issue 2: Inconsistent Results in In Vitro Assays
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Possible Cause 1: Compound Solubility: this compound is a chemical compound that may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Check Solubility: Determine the solubility of this compound in your specific assay buffer.
-
Use a Stock Solution in an Organic Solvent: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final concentration in your aqueous assay medium. Ensure the final concentration of the organic solvent is low and does not affect your cells or assay.
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Vortex and Visually Inspect: Ensure the compound is fully dissolved by vortexing and visually inspecting for any precipitate before adding it to your assay.
-
-
-
Possible Cause 2: Cell Line and Receptor Expression: The level of mGluR5 expression can vary significantly between different cell lines and even between different passages of the same cell line.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm mGluR5 expression in your cell line using techniques like Western blot, qPCR, or immunocytochemistry.
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Use a Stable Cell Line: Whenever possible, use a cell line with stable and high expression of mGluR5.
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Optimize Cell Density: Titrate the cell density to ensure an adequate receptor number for a robust signal.
-
-
Data Presentation
Due to the limited publicly available data on the blood-brain barrier penetration of this compound, a quantitative data table with parameters like brain-to-plasma ratio or permeability coefficients cannot be provided. Researchers are advised to perform their own pharmacokinetic studies if CNS exposure is a critical aspect of their research.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Intracellular Calcium ([Ca2+]i) Inhibition | hmGluR5a expressing cell line | IC50 | 0.37 µM | [1] |
| Inositol Phosphate Accumulation Inhibition | Rat neonatal brain slices (hippocampus and striatum) | Inhibition of DHPG-evoked response | 60% to 80% | [1] |
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol is a general guideline for measuring the effect of this compound on mGluR5-mediated intracellular calcium mobilization.
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Cell Culture: Plate cells expressing mGluR5 (e.g., CHO or HEK293 cells stably transfected with the receptor) in a 96-well black-walled, clear-bottom plate and grow to confluency.
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Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
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Agonist Stimulation: Add a known mGluR5 agonist (e.g., glutamate or (S)-3,5-DHPG) to the wells to stimulate the receptor.
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Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
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Data Analysis: Calculate the inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.
Protocol 2: In Vivo Administration for Neuropathic Pain Model (Rat)
This protocol is adapted from a study investigating the antihyperalgesic activity of this compound.[3]
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Animal Model: Induce neuropathic pain in rats using a model such as spinal nerve ligation (SNL).
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Compound Preparation: Dissolve this compound in a suitable vehicle. For intrathecal injection, a common vehicle is saline or artificial cerebrospinal fluid. For subcutaneous or intraplantar injections, saline with a small percentage of a solubilizing agent might be necessary.
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Administration Routes:
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Intrathecal (i.th.): Administer this compound directly into the cerebrospinal fluid via lumbar puncture.
-
Subcutaneous (s.c.): Inject this compound under the skin, typically in the dorsal region.
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Intraplantar (i.pl.): Inject this compound directly into the plantar surface of the paw.
-
-
Behavioral Testing: Assess pain behaviors at different time points after compound administration.
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Tactile Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments.
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Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: Compare the behavioral responses in the this compound-treated groups to the vehicle-treated control group.
Mandatory Visualizations
Caption: this compound noncompetitively inhibits mGluR5 signaling.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 5. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
SIB-1757 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in experimental outcomes involving SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5).[1][2][3] It binds to an allosteric site on the receptor, meaning a site different from the glutamate binding site, to inhibit its activation.[4] This inhibitory action blocks the downstream signaling cascade typically initiated by mGluR5 activation, which involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent increases in intracellular calcium.
Q2: What is the IC50 of this compound?
A2: The reported IC50 for this compound at the human mGluR5 is approximately 0.37 µM to 0.4 µM.[1][2][3][4]
Q3: In what experimental models has this compound been used?
A3: this compound has been utilized in a variety of preclinical research areas, including:
-
Neuroprotection: Studies have explored its potential to protect against neuronal damage in models of excitotoxicity.[5][6]
-
Neuropathic Pain: It has been shown to have antihyperalgesic effects in animal models of neuropathic pain.[1]
-
Hepatoprotection: Research suggests it may be protective against acetaminophen-induced liver toxicity.
-
Brain Development: It is used as a tool to investigate the role of mGluR5 in neural development.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For long-term storage, it is recommended to keep the DMSO stock solution at -20°C or -80°C.[2][7] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[7]
Q5: Are there known off-target effects for this compound?
A5: While this compound is highly selective for mGluR5 over other mGluR subtypes, structurally related mGluR5 antagonists like MPEP and SIB-1893 have been reported to exhibit noncompetitive antagonism at the NMDA receptor at higher concentrations.[8][9] Researchers should be cautious and consider this possibility when using high concentrations of this compound.
Troubleshooting Guide
Inconsistent In Vitro Results (e.g., Calcium Imaging, IP1 Accumulation Assays)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in baseline fluorescence or signal-to-noise ratio in calcium imaging. | 1. Inconsistent cell health or density. 2. Phototoxicity from excessive light exposure. 3. Uneven dye loading. | 1. Ensure consistent cell seeding density and monitor cell morphology. 2. Minimize light exposure and use the lowest effective laser power. 3. Optimize dye loading concentration and incubation time. |
| Lower than expected or no inhibition by this compound. | 1. This compound degradation. 2. Low mGluR5 expression in the cell line. 3. Issues with agonist stimulation. | 1. Prepare fresh this compound dilutions from a properly stored stock. 2. Verify mGluR5 expression levels via qPCR or Western blot. 3. Confirm the potency and concentration of the mGluR5 agonist (e.g., DHPG). |
| Precipitation of this compound in aqueous media. | Poor solubility of this compound when diluted from DMSO stock. | 1. Ensure the final DMSO concentration in the assay buffer is as low as possible (typically <0.1%) and consistent across all wells. 2. Vortex or sonicate the diluted solution to aid dissolution.[7] 3. Consider using a surfactant like Pluronic F-127 in the assay buffer. |
| Variable IC50 values across experiments. | 1. Inconsistent incubation times. 2. Fluctuations in assay temperature. 3. Pipetting errors. | 1. Standardize all incubation times for agonist and antagonist application. 2. Ensure the plate reader or microscope incubation chamber maintains a stable temperature. 3. Use calibrated pipettes and proper pipetting techniques. |
Inconsistent In Vivo Results (e.g., Animal Models of Neuropathic Pain)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in behavioral responses. | 1. Inherent biological variability in animal populations. 2. Inconsistent surgical procedures for inducing neuropathy. 3. Variations in drug administration (e.g., injection site). | 1. Increase sample size to improve statistical power. Consider pre-screening animals for baseline sensitivity. 2. Ensure consistent and precise surgical techniques. 3. Standardize the route and location of drug administration. |
| Lack of efficacy of this compound. | 1. Inadequate dose or route of administration. 2. Poor bioavailability or rapid metabolism of this compound. 3. The chosen animal model may not be sensitive to mGluR5 antagonism. | 1. Perform a dose-response study to determine the optimal dose.[1] 2. Review literature for pharmacokinetic data on this compound or similar compounds. 3. Consider the specific mechanisms of the pain model and whether mGluR5 is a key player. |
| Unexpected side effects or toxicity. | 1. Off-target effects at higher concentrations. 2. Vehicle (e.g., DMSO) toxicity. | 1. Test a range of doses to identify a therapeutic window. 2. Include a vehicle-only control group to assess the effects of the delivery solvent. |
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| IC50 (hmGluR5a) | 0.37 µM | Calcium mobilization in HEK293 cells | [4] |
| IC50 (hmGluR5) | 0.4 µM | Not specified | [2][3] |
| Inhibition of DHPG-evoked inositol phosphate accumulation | 60-80% | Rat neonatal brain slices (hippocampus and striatum) | [4] |
| Effect on tactile allodynia (intrathecal) | Partial reversal | Spinal nerve ligation model in rats | [1] |
| Effect on thermal hyperalgesia (spinal or local) | Full reversal | Spinal nerve ligation model in rats | [1] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on mGluR5-mediated intracellular calcium release.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human mGluR5 in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash cells with a suitable buffer (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer from a DMSO stock) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate reading and then add a specific mGluR5 agonist (e.g., DHPG) to all wells.
-
Data Analysis: Measure the change in fluorescence intensity over time. The inhibitory effect of this compound is calculated relative to the response in the absence of the antagonist. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To quantify the inhibition of mGluR5-mediated Gq signaling by this compound.
Methodology:
-
Cell Culture: Culture cells expressing mGluR5 in a suitable format (e.g., 96-well plates).
-
Compound Incubation: Replace the culture medium with a stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentrations of this compound. Incubate for a specified period.
-
Agonist Stimulation: Add an mGluR5 agonist (e.g., DHPG) and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 using a commercially available HTRF or ELISA-based kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced IP1 accumulation by this compound and determine the IC50.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for testing this compound.
Caption: A decision tree for troubleshooting this compound experimental variability.
References
- 1. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SIB-1757 Application in Cytotoxicity and Neuroprotection Assays
This technical support center provides guidance for researchers and drug development professionals on the use of SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5). The following information addresses common questions and troubleshooting scenarios encountered when using this compound to investigate and mitigate glutamate-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound that acts as a selective, noncompetitive antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Its mechanism involves inhibiting the intracellular calcium mobilization induced by glutamate at the mGluR5 receptor.[2] Schild analysis has confirmed that this compound inhibits mGluR5 in a noncompetitive manner, meaning it does not compete with glutamate for the same binding site.[2][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for mGluR5. It shows little to no agonist or antagonist activity at other metabotropic glutamate receptor subtypes (hmGluR1b, hmGluR2, hmGluR4, hmGluR6, hmGluR7, and hmGluR8) or at ionotropic glutamate receptors such as AMPA, kainate, and NMDA receptors.[2][4]
Q3: What are the key quantitative parameters for this compound's activity?
The inhibitory concentration (IC50) of this compound at the human mGluR5 (hmGluR5) is approximately 0.37 µM to 0.4 µM.[2][4] In contrast, its IC50 at hmGluR1 is greater than 100 µM, highlighting its selectivity.[2]
Q4: In what experimental models has this compound been utilized?
This compound has been used in a variety of in vitro and in vivo models, including:
-
Cell lines expressing recombinant human mGluR5a and mGluR1b.[2]
-
Cultured rat cortical neurons.[2]
-
Rat neonatal brain slices (hippocampus and striatum).[2]
-
Animal models of neuropathic pain, where it has demonstrated anti-hyperalgesic effects.[1][5]
-
Studies investigating neuroprotective and hepatoprotective effects.[1]
Q5: What is the role of mGluR5 in glutamate-induced cytotoxicity?
Activation of group I mGluRs (which includes mGluR5) can, in some contexts, exacerbate neuronal injury and potentiate NMDA receptor-mediated excitotoxicity.[3][6] By selectively blocking mGluR5, antagonists like this compound can help dissect the contribution of this specific receptor to excitotoxic cell death cascades.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target Receptor | Reported IC50 | Reference |
| Human mGluR5 (hmGluR5) | 0.37 µM - 0.4 µM | [2][4] |
| Human mGluR1 (hmGluR1) | > 100 µM | [2] |
| Other mGluR subtypes | > 30 µM | [4] |
| AMPA, Kainate, NMDA Receptors | Little to no activity | [2] |
Troubleshooting Guide
Problem: I am not observing the expected neuroprotective effect of this compound in my glutamate challenge assay.
Several factors could contribute to this outcome. Consider the following troubleshooting steps:
-
Verify the Role of mGluR5 in Your Model:
-
Is mGluR5 expressed? Confirm that your chosen cell line or primary culture expresses mGluR5 at sufficient levels. In brain regions with low mGluR5 expression, such as the cerebellum, this compound may show no effect.[2]
-
Is mGluR5 activation the primary driver of toxicity? Glutamate-induced toxicity can be mediated by multiple receptors, including NMDA and AMPA/kainate receptors.[7][8][9] If toxicity in your model is predominantly driven by these other receptors, blocking mGluR5 alone may not be sufficient to confer protection.
-
-
Check Experimental Parameters:
-
Concentration of this compound: Ensure you are using a concentration that is effective for mGluR5 inhibition (typically in the range of its IC50, e.g., 0.4 µM to 1 µM).
-
Concentration of Glutamate: Very high concentrations of glutamate may induce rapid, widespread cell death via multiple pathways, masking the specific contribution of mGluR5. Titrate your glutamate concentration to a level that induces sub-maximal toxicity (e.g., 50-80% cell death).
-
Timing of Treatment: As a noncompetitive antagonist, this compound can be effective even when added after the glutamate challenge begins. However, pre-incubation with this compound before adding glutamate is a common and often more effective strategy.
-
-
Consider Off-Target Effects of Related Compounds:
-
While this compound is reported to be highly selective, structurally related mGluR5 antagonists like MPEP and SIB-1893 have been shown to modulate NMDA receptor activity.[3] This suggests that the observed neuroprotection by these related compounds might be, in part, due to non-competitive NMDA receptor antagonism.[3] Although not directly reported for this compound, it is a possibility to consider if your results are difficult to interpret.
-
Experimental Protocols
Protocol: In Vitro Glutamate-Induced Cytotoxicity Assay to Evaluate this compound Neuroprotection
This protocol provides a general framework for assessing the protective effects of this compound against glutamate-induced cell death in cultured neurons.
1. Cell Culture:
-
Plate primary cortical or hippocampal neurons in appropriate multi-well plates (e.g., 96-well) at a suitable density.
-
Allow cells to mature for at least 7-10 days in vitro before experimentation.
2. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final working concentrations in culture medium.
-
Groups:
- Vehicle Control (culture medium + vehicle)
- This compound Control (highest concentration of this compound alone to test for intrinsic toxicity)
- Glutamate Challenge (e.g., 10-500 µM Glutamate, concentration to be optimized for your cell type)
- Test Group (Pre-incubate with various concentrations of this compound for 30-60 minutes, then add Glutamate)
-
Incubate cells for the desired duration of glutamate exposure (e.g., 4-24 hours).
3. Cytotoxicity Assessment:
-
Quantify cell death using a lactate dehydrogenase (LDH) release assay.[3][7]
-
Collect a sample of the culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's protocol.
-
Measure absorbance at the specified wavelength (e.g., 490 nm).
-
Determine maximum LDH release by lysing a set of control wells.
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum release control.
4. Data Analysis:
-
Plot the percentage of cytotoxicity against the concentration of this compound.
-
Determine if this compound significantly reduces glutamate-induced LDH release using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: this compound noncompetitively inhibits mGluR5 signaling.
Caption: Workflow for assessing this compound neuroprotection.
Caption: Troubleshooting unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-dependent glutamate cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate Potentiates the Toxicity of Mutant Cu/Zn-Superoxide Dismutase in Motor Neurons by Postsynaptic Calcium-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to mGluR5 Antagonists: SIB-1757 versus MPEP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent non-competitive antagonists of the metabotropic glutamate receptor 5 (mGluR5): SIB-1757 and 2-Methyl-6-(phenylethynyl)pyridine (MPEP). This document synthesizes experimental data to objectively evaluate their pharmacological profiles, including potency, selectivity, and in vivo efficacy, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Pharmacological Parameters
This table summarizes the core quantitative data for this compound and MPEP, offering a direct comparison of their potency and selectivity as mGluR5 antagonists.
| Parameter | This compound | MPEP |
| IC50 for mGluR5 | 0.37 µM (human, glutamate-induced Ca2+ response)[1] | 36 nM (human, quisqualate-stimulated PI hydrolysis)[2] |
| 0.4 µM (human)[3][4][5] | 8.0 nM (rat neonatal hippocampus, DHPG-stimulated PI hydrolysis)[2] | |
| 5.2 µM (rat neonatal hippocampus, DHPG-evoked PI accumulation) | 20.5 nM (rat neonatal striatum, DHPG-stimulated PI hydrolysis)[2] | |
| 10.1 µM (rat neonatal striatum, DHPG-evoked PI accumulation) | 17.9 nM (rat neonatal cortex, DHPG-stimulated PI hydrolysis)[2] | |
| Selectivity | >100 µM for hmGluR1b, hmGluR2, hmGluR4, hmGluR6, hmGluR7, hmGluR8[3][4] | No appreciable activity at mGluR1b/2/3/4a/7b/8a/6 receptors[2] |
| Mechanism of Action | Non-competitive antagonist | Non-competitive antagonist[6][7] |
| Off-Target Activity | Little or no activity at AMPA, kainate, and NMDA receptors[1] | Non-competitive NMDA receptor antagonist (at concentrations ≥ 20 µM)[8][9][10] |
| Solubility | DMSO: 12.5 mg/mL | DMSO: 39 mg/mL[2] |
| Bioavailability | Orally active[6] | Systemically active and orally active[11][6] |
In-Depth Analysis
Potency and Selectivity
MPEP demonstrates significantly higher potency as an mGluR5 antagonist compared to this compound, with IC50 values in the nanomolar range in various assays, while this compound's potency lies in the sub-micromolar to micromolar range.[1][2][11] Both compounds exhibit high selectivity for mGluR5 over other mGluR subtypes, making them valuable tools for isolating the function of this specific receptor.[2][3][4]
Mechanism of Action
Both this compound and MPEP function as non-competitive antagonists of mGluR5.[1][6][8] This means they bind to an allosteric site on the receptor, a location distinct from the glutamate binding site, to inhibit its activation. This mechanism offers the advantage of being effective even in the presence of high concentrations of the endogenous agonist, glutamate.
Off-Target Effects: A Critical Distinction
A crucial difference between the two compounds is the off-target activity of MPEP. At concentrations of 20 µM and higher, MPEP has been shown to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8][9][10] This interaction can confound experimental results, making it difficult to attribute observed effects solely to mGluR5 antagonism. In contrast, this compound shows little to no activity at NMDA, AMPA, or kainate receptors, offering a more specific antagonism of mGluR5.[1]
In Vivo Efficacy
Both this compound and MPEP have demonstrated efficacy in various animal models, highlighting their potential as research tools and therapeutic leads.
-
This compound: Has shown anti-hyperalgesic effects in models of neuropathic pain.[12] It has also been investigated for its neuroprotective and hepatoprotective properties.[12]
-
MPEP: Has been extensively studied and shown to have anxiolytic-like, antidepressant-like, and anti-hyperalgesic effects in rodent models.[2] It has also been shown to reduce ethanol self-administration in mice.
Due to its off-target effects, caution is advised when interpreting in vivo data obtained with MPEP, especially at higher doses.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for characterizing mGluR5 antagonists.
References
- 1. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. SIB 1757 | GluR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MPEP hydrochloride Supplier | mGluR antagonist | CAS 219911-35-0 | Hello Bio [hellobio.com]
- 7. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 8. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to SIB-1757 and Other Selective mGluR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SIB-1757 with other selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The content is based on preclinical data and aims to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to mGluR5 and its Inhibitors
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in excitatory synaptic transmission and plasticity in the central nervous system. Its dysregulation has been implicated in various neurological and psychiatric disorders, including pain, anxiety, depression, and neurodegenerative diseases.[1][2] Selective mGluR5 inhibitors, particularly negative allosteric modulators (NAMs), are valuable research tools and potential therapeutic agents.[3] These compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site, and non-competitively inhibit its function.[4] this compound was one of the first selective, non-competitive antagonists developed for mGluR5 and has been instrumental in elucidating the receptor's physiological roles.[4] This guide compares this compound with other widely used selective mGluR5 NAMs, such as MPEP, MTEP, and fenobam.
Comparative Performance Data
The following tables summarize the in vitro potency and binding affinity of this compound and other selected mGluR5 NAMs. These values are critical for comparing the pharmacological profiles of these compounds.
Table 1: In Vitro Potency of Selective mGluR5 Negative Allosteric Modulators
| Compound | Assay Type | Species/Cell Line | IC50 (µM) | Reference(s) |
| This compound | Intracellular Ca2+ Mobilization | Human mGluR5 | 0.37 | [4] |
| SIB-1893 | Intracellular Ca2+ Mobilization | Human mGluR5 | 0.29 | [4] |
| MPEP | Intracellular Ca2+ Mobilization | Human mGluR5 | - | - |
| MTEP | Phosphoinositide Hydrolysis | Rat Cortical Neurons | <0.02 | [5] |
| Fenobam | Intracellular Ca2+ Mobilization | Human mGluR5 | 0.058 | [6] |
| GRN-529 | Functional Assay | Cell-based | 0.0031 | [3] |
Table 2: Binding Affinity of Selective mGluR5 Negative Allosteric Modulators
| Compound | Radioligand | Species/Preparation | Ki (nM) | Reference(s) |
| This compound | - | - | - | - |
| MPEP | [3H]MPEP | Rat Brain Membranes | 16 | [7] |
| MTEP | [3H]MPEP | Rat Brain Membranes | 42 | [7] |
| Fenobam | [3H]Fenobam | Human mGluR5 | 31 | [6] |
| GRN-529 | - | Cell-based | 5.4 | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) concentration following agonist stimulation of mGluR5.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human or rat mGluR5 in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.
2. Dye Loading:
-
On the day of the assay, remove the culture medium and wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer, often containing probenecid to prevent dye extrusion.
-
Incubate for 45-60 minutes at 37°C.
3. Compound Incubation and Signal Measurement:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject a sub-maximal (EC80) concentration of an mGluR5 agonist (e.g., glutamate or quisqualate) to stimulate the receptor.
-
Immediately begin recording fluorescence intensity over time to capture the calcium transient.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of vehicle-treated control wells.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal inhibition.
Radioligand Binding Assay ([3H]MPEP Competition)
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the allosteric site of mGluR5.
1. Membrane Preparation:
-
Harvest HEK293 cells expressing mGluR5 or dissect a specific brain region (e.g., cortex or hippocampus) from rodents.
-
Homogenize the cells or tissue in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]MPEP), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, include a high concentration of an unlabeled mGluR5 NAM (e.g., MPEP).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vivo Efficacy and Pharmacokinetics
The in vivo effects of this compound have been demonstrated in models of neuropathic pain, where it has been shown to reverse thermal hyperalgesia.[9] However, its systemic activity against allodynia was found to be limited.[9] Other mGluR5 NAMs, such as MPEP, MTEP, and fenobam, have also shown efficacy in various preclinical models of pain, anxiety, and other CNS disorders.[6][10]
Pharmacokinetic properties, including brain penetration and bioavailability, are crucial for the in vivo utility of these compounds. While detailed pharmacokinetic data for this compound is not extensively published, studies on other mGluR5 NAMs provide a basis for comparison. For instance, MPEP and MTEP have been shown to effectively penetrate the brain, with MTEP exhibiting improved metabolic stability over MPEP.[10] Fenobam has been evaluated in human clinical trials and is known to be orally bioavailable, although with considerable inter-individual variability in plasma exposure.
Conclusion
This compound remains a valuable pharmacological tool for studying the role of mGluR5. Its selectivity as a non-competitive antagonist has been well-characterized. For researchers requiring compounds with demonstrated oral bioavailability and in vivo efficacy in a broader range of preclinical models, other mGluR5 NAMs such as MTEP and fenobam may offer advantages. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired pharmacokinetic profile and the animal model being used. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other novel mGluR5 inhibitors.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. intracellular calcium assay [protocols.io]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Cross-Validation of SIB-1757 Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), with findings from genetic knockout models targeting the mGluR5 receptor and the Tor1a gene, implicated in DYT1 dystonia. By cross-validating pharmacological data with genetic models, we aim to offer a comprehensive understanding of the on-target effects of this compound and its potential therapeutic implications. The experimental data presented herein is derived from various published studies and is intended to serve as a resource for researchers in neuroscience and drug development.
Comparative Analysis of Pharmacological and Genetic Models
The effects of antagonizing the mGluR5 receptor with selective compounds like this compound, and its analogs MPEP and MTEP, show considerable overlap with the phenotypes observed in mGluR5 knockout mice. This convergence provides strong evidence for the on-target action of these antagonists. Furthermore, the relevance of mGluR5 antagonism in specific disease models, such as DYT1 dystonia, can be assessed by comparing the effects of these compounds with the phenotype of Tor1a genetic models.
Electrophysiological Effects
In striatal cholinergic interneurons, a key cell type implicated in DYT1 dystonia, genetic deletion of Tor1a leads to irregular and decreased spontaneous firing frequency[1][2][3]. While direct electrophysiological data for this compound in this specific model is limited, studies with other mGluR5 antagonists in different neuronal populations and the phenotype of mGluR5 knockout mice offer valuable insights. For instance, mGluR5 knockout mice exhibit reduced long-term potentiation (LTP) in the CA1 region of the hippocampus, a key process in synaptic plasticity[4][5]. Pharmacological blockade of mGluR5 with antagonists like MPEP also impairs LTP, suggesting a similar mechanism of action[6].
| Parameter | Wild-Type + mGluR5 Antagonist (MPEP/MTEP) | mGluR5 Knockout | DYT1 (Tor1a ΔGAG) Knock-in |
| Spontaneous Firing Rate (Striatal Cholinergic Interneurons) | Not directly reported for this compound. | Not specifically reported for this cell type. | Decreased and irregular[1][3]. |
| NMDA Receptor Currents | MPEP reduces NMDA-evoked currents at high concentrations[6][7]. MTEP shows less effect[7][8]. | No direct alteration of NMDA receptor currents by MPEP or MTEP[7]. | Not directly reported. |
| Long-Term Potentiation (CA1 Hippocampus) | Impaired by mGluR5 antagonists[6]. | Significantly reduced[4][5]. | Not reported. |
| D2 Receptor Agonist (Quinpirole) Response (Striatal Cholinergic Interneurons) | Not reported. | Not reported. | Reduced inhibitory effect[1][3]. Paradoxical excitatory response in a transgenic model[9][10]. |
Behavioral Effects
Behavioral studies further support the cross-validation between pharmacological blockade and genetic deletion of mGluR5. Both mGluR5 knockout mice and wild-type mice treated with the mGluR5 antagonist MTEP exhibit increased locomotor activity[11][12]. In learning and memory tasks, mGluR5 knockout mice show impaired learning acquisition in the water maze[4][5]. Similarly, the mGluR5 antagonist MPEP has been shown to attenuate conditioned taste aversion, a form of associative learning, in rats[13].
| Behavioral Test | Wild-Type + mGluR5 Antagonist (MTEP) | mGluR5 Knockout | DYT1 (Tor1a ΔGAG) Knock-in |
| Locomotor Activity | Increased[11][12]. | Increased[11][14]. | Subtle abnormalities in gross motor activity[15]. |
| Motor Coordination (Rotarod) | Not reported. | Improved performance in a Huntington's disease model[11][14]. | Motor deficits observed at 8 months[15]. |
| Learning and Memory (Water Maze) | Not reported for this compound. | Impaired learning acquisition[4][5]. | Not reported. |
| Stress Coping Behavior | Not reported. | Conditional knockout in D1 receptor-expressing neurons shows altered stress coping[16]. | Not reported. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams illustrate the key signaling pathways and workflows.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons
This protocol is adapted from established methods for recording from striatal cholinergic interneurons in ex vivo mouse brain slices[1][9].
-
Slice Preparation:
-
Anesthetize the mouse (e.g., with isoflurane or pentobarbital) and decapitate.
-
Rapidly remove the brain and immerse in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (e.g., NMDG-based or sucrose-based ACSF).
-
Cut 250-300 µm coronal slices containing the striatum using a vibratome.
-
Transfer slices to a holding chamber with ACSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C.
-
Identify cholinergic interneurons in the dorsal striatum based on their large soma size under DIC microscopy.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., K-gluconate based).
-
Establish a whole-cell patch-clamp configuration.
-
Record spontaneous firing in current-clamp mode.
-
Apply drugs (e.g., this compound, quinpirole) via the perfusion system.
-
Analyze changes in firing rate, resting membrane potential, and other electrophysiological properties.
-
Calcium Imaging in Cultured Neurons
This protocol is based on general methods for calcium imaging in primary neuronal cultures.
-
Cell Culture:
-
Dissect striata from embryonic or early postnatal mice.
-
Dissociate tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate neurons on poly-D-lysine coated glass coverslips in a suitable culture medium.
-
Maintain cultures for 7-14 days in vitro to allow for maturation and synapse formation.
-
-
Calcium Indicator Loading:
-
Incubate cultured neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Imaging:
-
Mount the coverslip in a recording chamber on an inverted microscope equipped for fluorescence imaging.
-
Perfuse with a physiological salt solution.
-
Acquire baseline fluorescence images.
-
Stimulate neurons with a depolarizing agent (e.g., high KCl) or a glutamate receptor agonist.
-
Apply this compound to the perfusion solution and record changes in the calcium response to stimulation.
-
Analyze changes in intracellular calcium concentration based on fluorescence intensity changes.
-
Behavioral Testing: Open Field Test
This protocol describes a standard open field test to assess locomotor activity and anxiety-like behavior.
-
Apparatus:
-
A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and can be equipped with infrared beams or a video tracking system to monitor movement.
-
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set duration (e.g., 10-30 minutes).
-
Record the animal's activity using the tracking system.
-
-
Data Analysis:
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the results between treatment groups and genotypes.
-
Conclusion
The cross-validation of data from pharmacological studies using this compound and its analogs with findings from mGluR5 and Tor1a genetic knockout models provides a robust framework for understanding the role of mGluR5 in both normal physiology and disease states. The convergence of electrophysiological and behavioral phenotypes between mGluR5 antagonist-treated animals and mGluR5 knockout mice strongly supports the on-target effects of these compounds. This comparative approach is crucial for validating therapeutic targets and advancing the development of novel treatments for neurological disorders such as DYT1 dystonia. Further studies directly comparing the effects of this compound in wild-type and relevant knockout models are warranted to provide more definitive quantitative data.
References
- 1. Electrophysiological characterization of the striatal cholinergic interneurons in Dyt1 ΔGAG knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered responses to dopaminergic D2 receptor activation and N-type calcium currents in striatal cholinergic interneurons in a mouse model of DYT1 dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabotropic glutamate receptor 5 knockout promotes motor and biochemical alterations in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPEP, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Metabotropic Glutamate Receptor 5 Antagonism Reduces Pathology and Differentially Improves Symptoms in Male and Female Heterozygous zQ175 Huntington’s Mice [frontiersin.org]
- 16. Loss of mGluR5 in D1 Receptor-Expressing Neurons Improves Stress Coping - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SIB-1757 as a Negative Control in mGluR5 Studies
For researchers in neuroscience and drug development, establishing the specificity of experimental findings is paramount. In studies involving the metabotropic glutamate receptor 5 (mGluR5), a key target for various neurological and psychiatric disorders, the use of a reliable negative control is crucial to validate that observed effects are indeed mediated by this receptor. This guide provides a comprehensive comparison of SIB-1757 and other common mGluR5 antagonists, MPEP and MTEP, when used as negative controls.
The Role of a Negative Control in mGluR5 Research
In the context of mGluR5 studies, a negative control is a compound that selectively blocks the receptor's activity. By demonstrating that the application of this antagonist prevents or reverses a biological response to an mGluR5 agonist, researchers can confidently attribute that response to the activation of mGluR5. This compound, a selective and noncompetitive antagonist of mGluR5, serves this purpose by inhibiting receptor signaling.[1] Its utility as a negative control is further clarified by comparing its pharmacological profile with other widely used mGluR5 negative allosteric modulators (NAMs), MPEP and MTEP.
Comparative Pharmacological Profile
A critical aspect of selecting a negative control is its potency and selectivity for the target receptor. The following table summarizes the key pharmacological parameters for this compound, MPEP, and MTEP.
| Compound | Target | Action | Potency (IC50/Ki) | Selectivity | Key Considerations |
| This compound | hmGluR5 | Noncompetitive Antagonist | IC50: ~0.4 µM[2][3] | High selectivity over hmGluR1 (>100 µM) and other mGluR subtypes.[1][3] | One of the first selective noncompetitive antagonists for mGluR5.[1] |
| MPEP | mGluR5 | Negative Allosteric Modulator | Ki: 12.3 nM | Highly selective for mGluR5 over other mGluR subtypes. | Known to have off-target effects, including inhibition of NMDA receptors at higher concentrations.[4][5] |
| MTEP | mGluR5 | Negative Allosteric Modulator | Ki: 25.4 nM | Generally considered more selective than MPEP with fewer off-target effects.[4][5] | A widely used tool for in vitro and in vivo mGluR5 studies. |
Note: IC50 represents the concentration of an inhibitor required to reduce the response of an agonist by 50%, while Ki is the inhibition constant for an inhibitor, indicating its binding affinity. Lower values for both indicate higher potency.
Experimental Validation: Signaling Pathways and Workflows
The primary signaling pathway activated by mGluR5 is the Gq pathway, leading to the mobilization of intracellular calcium ([Ca2+]i) and the accumulation of inositol phosphates (IP). The efficacy of a negative control like this compound is confirmed by its ability to block these downstream events.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Below are diagrams illustrating the typical experimental workflows for validating the function of a negative control in two common mGluR5 functional assays.
Caption: Workflow for a Calcium Mobilization Assay.
Caption: Workflow for an Inositol Phosphate Accumulation Assay.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for the two key assays used to validate the efficacy of this compound as a negative control.
Calcium Mobilization Assay (FLIPR)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
1. Cell Plating:
-
Seed cells (e.g., HEK293 or CHO cells stably expressing human mGluR5) into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage from certain cell types.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
3. Compound Addition and Measurement:
-
Prepare a plate with varying concentrations of this compound (or other antagonists) and a vehicle control.
-
Prepare a separate plate with the mGluR5 agonist (e.g., glutamate or DHPG) at a concentration that elicits a submaximal to maximal response (e.g., EC80).
-
Place the cell plate and compound plates into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The instrument will first add the antagonist solutions and incubate for a specified period (e.g., 15-30 minutes).
-
Subsequently, the agonist will be added, and the fluorescence intensity will be measured in real-time to monitor intracellular calcium changes.
4. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.
Inositol Phosphate (IP) Accumulation Assay (HTRF)
This protocol is based on the HTRF IP-One assay, a competitive immunoassay.
1. Cell Plating:
-
Seed cells expressing mGluR5 into a suitable multi-well plate (e.g., 96- or 384-well) and grow to confluency.
2. Cell Stimulation:
-
On the day of the assay, remove the culture medium.
-
Add a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the desired concentrations of this compound or vehicle.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add the mGluR5 agonist and incubate for the recommended time (typically 30-60 minutes) at 37°C to allow for IP1 accumulation.
3. Cell Lysis and Detection:
-
Lyse the cells using the lysis buffer provided in the HTRF kit.
-
Transfer the lysates to a detection plate.
-
Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate).
-
Incubate for 1 hour at room temperature, protected from light.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
A decrease in the agonist-induced reduction of the HTRF signal in the presence of this compound indicates inhibition of mGluR5 activity.
Conclusion
This compound is a valuable tool for researchers studying mGluR5, serving as a highly selective, noncompetitive antagonist suitable for use as a negative control. Its pharmacological profile, particularly its high selectivity over other mGluR subtypes, makes it a reliable choice for confirming that an observed biological effect is specifically mediated by mGluR5. When selecting a negative control, it is essential to consider the potency, selectivity, and potential off-target effects of the compound. While MPEP is a potent mGluR5 NAM, its known interactions with NMDA receptors at higher concentrations necessitate careful dose selection and data interpretation. MTEP offers a more selective alternative to MPEP. By employing this compound or other well-characterized antagonists in carefully designed experiments with appropriate functional assays, researchers can ensure the specificity and validity of their findings in the complex field of mGluR5 pharmacology.
References
A Comparative Analysis of SIB-1757 and Fenobam: Two Seminal Noncompetitive mGluR5 Antagonists
For Immediate Release
This guide provides a detailed comparative analysis of SIB-1757 and fenobam, two selective, noncompetitive antagonists of the metabotropic glutamate receptor 5 (mGluR5). Both compounds have been instrumental in elucidating the physiological and pathophysiological roles of mGluR5, a key receptor implicated in various neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction
This compound and fenobam are both allosteric modulators that act as negative antagonists at the mGluR5.[1][2] While they share a common molecular target and mechanism of action, their discovery, development history, and detailed pharmacological properties exhibit notable differences. This compound was one of the first selective mGluR5 antagonists to be developed for research purposes.[3] Fenobam, on the other hand, was initially developed as a nonbenzodiazepine anxiolytic in the late 1970s, with its mechanism of action as an mGluR5 antagonist being discovered much later.[4][5] This guide will delve into a side-by-side comparison of their in vitro and in vivo activities, providing a clear understanding of their respective profiles.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and fenobam, facilitating a direct comparison of their potency and binding affinities.
Table 1: In Vitro Potency and Affinity
| Parameter | This compound | Fenobam | Reference |
| IC50 vs. hmGluR5 (Glutamate-induced [Ca2+]i) | 0.37 µM (370 nM) | 58 ± 2 nM | [2][6] |
| IC50 vs. hmGluR5 (Basal Activity - Inverse Agonism) | Not Reported | 84 ± 13 nM | [2] |
| Kd vs. hmGluR5 | Not Reported | 31 ± 4 nM | [2] |
| Kd vs. rat mGluR5 | Not Reported | 54 ± 6 nM | [2] |
| Selectivity vs. hmGluR1b | >100 µM | Not explicitly quantified in direct comparison, but noted as selective | [6][7] |
Table 2: In Vivo Efficacy
| Experimental Model | This compound | Fenobam | Reference |
| Neuropathic Pain (Spinal Nerve Ligation) | Partial reversal of tactile allodynia (i.th.), full reversal of thermal hyperalgesia (i.th. or i.pl.) | Analgesic in multiple mouse pain models | [5][8] |
| Anxiety (Rodent Models) | Not a primary focus of cited studies | Anxiolytic in stress-induced hyperthermia, Vogel conflict, Geller-Seifter conflict, and conditioned emotional response (10-30 mg/kg p.o.) | [2][4] |
| Clinical Trials (Anxiolytic) | Not clinically tested | Efficacy comparable to diazepam in some double-blind, placebo-controlled trials; psychostimulant side effects reported in one trial | [4][9] |
Mechanism of Action and Signaling Pathway
Both this compound and fenobam are noncompetitive antagonists of mGluR5, meaning they bind to an allosteric site on the receptor, distinct from the glutamate binding site.[2][6] This binding event prevents the conformational change required for receptor activation, even in the presence of the endogenous agonist, glutamate. Fenobam has also been shown to exhibit inverse agonist properties, reducing the basal activity of the mGluR5 receptor.[2]
The mGluR5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein. Upon activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used to characterize this compound and fenobam.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
This assay is fundamental for determining the functional potency of mGluR5 antagonists.
Objective: To measure the ability of a compound to inhibit glutamate-induced increases in intracellular calcium in cells expressing mGluR5.
General Protocol:
-
Cell Culture: HEK-293 or CHO cells stably expressing recombinant human mGluR5a are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: Test compounds (this compound or fenobam) at various concentrations are pre-incubated with the cells.
-
Agonist Stimulation: An mGluR5 agonist, such as glutamate or quisqualate, is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The concentration-response curves are generated, and IC50 values are calculated.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmg.bmj.com [jmg.bmj.com]
- 8. Peripheral and spinal antihyperalgesic activity of this compound, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury | PLOS One [journals.plos.org]
SIB-1757: A Pharmacokinetic Comparison with Newer mGluR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of the early mGluR5 antagonist, SIB-1757, against a selection of newer antagonists that have progressed to preclinical and clinical development. Metabotropic glutamate receptor 5 (mGluR5) antagonists are a class of compounds with significant therapeutic potential for a range of neurological and psychiatric disorders. Understanding their pharmacokinetic properties is crucial for the design and success of clinical trials.
While this compound was a pioneering tool for understanding mGluR5 function, publicly available quantitative pharmacokinetic data for this compound is limited. This guide summarizes the available preclinical and clinical pharmacokinetic parameters for newer mGluR5 antagonists, including MPEP, MTEP, Fenobam, and Dipraglurant, to offer a comparative perspective.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for several mGluR5 antagonists. It is important to note that direct cross-compound and cross-species comparisons should be made with caution due to variations in experimental conditions, analytical methods, and species-specific physiological differences.
Table 1: Preclinical (Rodent) Pharmacokinetic Parameters of mGluR5 Antagonists
| Compound | Species | Dose & Route | Tmax (h) | t½ (h) | Oral Bioavailability (%) | Brain/Plasma Ratio | Reference |
| This compound | Data Not Available | - | - | - | - | - | - |
| MPEP | Mouse | 30 mg/kg p.o. | 0.6 | 2 | Data Not Available | Data Not Available | [1] |
| MTEP | Mouse | 30 mg/kg p.o. | 0.3 | 0.5 | Data Not Available | Data Not Available | [1] |
| Fenobam | Mouse | 30 mg/kg i.p. | - | ~1 (clearance) | Data Not Available | Rapidly concentrates in brain | [2] |
| Dipraglurant | Rodent | Oral | Rapidly absorbed | - | Readily crossed blood-brain barrier | - | [3] |
Table 2: Clinical (Human) Pharmacokinetic Parameters of mGluR5 Antagonists
| Compound | Dose | Tmax (h) | Cmax (ng/mL) | t½ (h) | Study Population | Reference |
| This compound | Data Not Available | - | - | - | - | - |
| Fenobam | 50 mg (single oral dose) | 2 - 4 | 0 - 48.4 (highly variable) | Data Not Available | Healthy Volunteers | |
| Fenobam | 100 mg (single oral dose) | 2 - 6 | 0.5 - 3.7 | Data Not Available | Healthy Volunteers | |
| Fenobam | 150 mg (single oral dose) | 2 - 6 | 0.1 - 32.2 | Data Not Available | Healthy Volunteers | |
| Dipraglurant | 100 mg | 1 | 1844 | Data Not Available | Parkinson's Disease Patients |
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of pharmacokinetic data. Below are generalized methodologies based on the available literature for the assessment of the newer mGluR5 antagonists.
Preclinical Pharmacokinetic Study in Rodents (General Protocol)
Objective: To determine the pharmacokinetic profile of an mGluR5 antagonist in rodents (e.g., rats, mice) following oral or intravenous administration.
Methodology:
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water ad libitum, except for fasting periods before oral administration.
-
Drug Formulation and Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, polyethylene glycol). For oral administration (p.o.), the formulation is delivered via oral gavage. For intravenous administration (i.v.), the compound is administered via a tail vein injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via cannulation of the jugular or femoral vein, or through sparse sampling techniques. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma and Brain Tissue Preparation: Plasma is separated by centrifugation. For brain penetration studies, animals are euthanized at specific time points, and brains are rapidly excised, weighed, and homogenized.
-
Bioanalytical Method: Plasma and brain homogenate concentrations of the antagonist are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½), and area under the concentration-time curve (AUC). Oral bioavailability is calculated by comparing the AUC following oral administration to the AUC following intravenous administration. The brain-to-plasma concentration ratio is calculated at various time points to assess brain penetration.
Human Phase I Clinical Trial (Single Ascending Dose - SAD)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single ascending dose of an mGluR5 antagonist in healthy volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation design is typically employed.
-
Study Population: Healthy male and female volunteers meeting specific inclusion and exclusion criteria.
-
Dosing: Participants receive a single oral dose of the mGluR5 antagonist or a matching placebo. The dose is escalated in subsequent cohorts of participants after safety data from the previous dose level are reviewed.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, and at multiple intervals up to 48 or 72 hours post-dose) to determine the plasma concentration-time profile of the drug.
-
Bioanalytical Method: A validated LC-MS/MS method is used to quantify the drug concentration in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
-
Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 receptor signaling cascade and the inhibitory action of antagonists.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Generalized workflow for a preclinical pharmacokinetic study in rodents.
References
- 1. A novel, competitive mGlu5 receptor antagonist (LY344545) blocks DHPG-induced potentiation of NMDA responses but not the induction of LTP in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of ionotropic glutamate receptor-mediated nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Validation of SIB-1757: A Comparative Guide to mGluR5 Antagonist Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro validation of SIB-1757's potency, benchmarked against other well-characterized metabotropic glutamate receptor 5 (mGluR5) antagonists. The data presented herein is curated from robust pharmacological studies to facilitate informed decisions in discovery and development projects targeting mGluR5.
Comparative Potency of mGluR5 Antagonists
The inhibitory potency of this compound and its counterparts was determined using in vitro functional assays measuring the inhibition of agonist-induced intracellular calcium mobilization in cell lines expressing the human mGluR5. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | IC50 (µM) | Assay System |
| This compound | 0.37[1] | hmGluR5a-expressing cells |
| SIB-1893 | 0.29[1] | hmGluR5a-expressing cells |
| MPEP | 0.036 | Not specified |
| Fenobam | 0.058 | HEK293 cells expressing human mGluR5 |
| Basimglurant | Not specified in detail | Not specified in detail |
Experimental Protocols
In Vitro IC50 Determination via Calcium Mobilization Assay
This protocol outlines a standard procedure for determining the IC50 values of mGluR5 antagonists by measuring changes in intracellular calcium ([Ca2+]i) using a fluorometric imaging plate reader (FLIPR).
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5a receptor are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density and allowed to adhere overnight.
2. Compound Preparation:
-
Test compounds (e.g., this compound and other antagonists) are serially diluted in an appropriate assay buffer to a range of concentrations.
3. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C, allowing the dye to enter the cells.
4. Compound Incubation:
-
After dye loading, the cells are washed with assay buffer.
-
The serially diluted test compounds are added to the respective wells, and the plate is incubated for a predetermined period to allow the compounds to interact with the receptors.
5. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of an mGluR5 agonist (e.g., glutamate or quisqualate).
-
The agonist is then added to all wells to stimulate the mGluR5 receptor, and the resulting changes in fluorescence intensity, corresponding to the increase in intracellular calcium, are measured in real-time.
6. Data Analysis:
-
The increase in fluorescence upon agonist stimulation is recorded for each well.
-
The percentage of inhibition by the test compound at each concentration is calculated relative to the response in the absence of the antagonist (positive control) and the response in the absence of the agonist (negative control).
-
The IC50 value, the concentration of the antagonist that produces 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing the mGluR5 Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The mGluR5 signaling cascade initiated by glutamate binding.
Caption: Experimental workflow for IC50 determination of this compound.
References
Replicating Published Findings: A Comparative Guide to SIB-1757 and Other mGluR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SIB-1757, a selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), with other widely used alternatives. The data presented is collated from published studies to assist researchers in replicating and building upon existing findings in the field of neuroscience and pharmacology.
Performance Comparison of mGluR5 Antagonists
The following table summarizes the in vitro potency of this compound and two other common mGluR5 antagonists, MPEP and SIB-1893. The data highlights their selectivity for the human mGluR5 receptor over other related receptors.
| Compound | Target | Assay Type | IC50 (µM) | Selectivity | Reference |
| This compound | hmGluR5 | Intracellular Ca2+ influx | 0.37 | >100 µM for hmGluR1 | [1] |
| hmGluR5 | [3H]methoxy-PEPy Binding | ~0.4 | >30 µM for hmGluR1b, hmGluR2, hmGluR4, hmGluR6, hmGluR7, hmGluR8 | ||
| MPEP | hmGluR5 | Quisqualate-stimulated PI hydrolysis | 0.036 | No activity at hmGluR1b, 2, 3, 4a, 7b, 8a, 6 up to 100 µM | |
| SIB-1893 | hmGluR5 | Intracellular Ca2+ influx | 0.29 | >100 µM for hmGluR1 | [1] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response. A lower IC50 value indicates higher potency.
Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key in vitro experiments are provided below.
In Vitro Intracellular Calcium ([Ca2+]) Flux Assay
This protocol is designed to measure the inhibitory effect of this compound or other antagonists on glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human mGluR5a (hmGluR5a) in appropriate cell culture medium.
- Seed the cells in black-walled, clear-bottom 96-well microplates at a suitable density and allow them to grow to confluency.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the cell culture medium and add the loading buffer to the cells.
- Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.
- Wash the cells with assay buffer to remove excess dye.
3. Compound Addition and Measurement:
- Place the plate in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
- Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a predetermined time.
- Stimulate the cells with a known concentration of glutamate (agonist).
- Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
- Determine the IC50 value by plotting the percentage of inhibition of the glutamate-induced calcium response against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.
Phosphoinositide (PI) Hydrolysis Assay
This assay measures the ability of an antagonist to block the agonist-induced accumulation of inositol phosphates, a downstream signaling event of mGluR5 activation.
1. Cell Culture and Labeling:
- Culture rat neonatal brain slices or cultured cortical neurons.
- Label the cells by incubating them overnight with myo-[3H]inositol in the culture medium.
2. Assay Procedure:
- Wash the cells with a suitable buffer (e.g., Locke's buffer).
- Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for a specified time.
- Stimulate the cells with an mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG), in the presence of LiCl (to inhibit inositol monophosphatase).
- Stop the reaction and extract the inositol phosphates.
3. Measurement and Analysis:
- Separate the inositol phosphates using anion-exchange chromatography.
- Quantify the amount of [3H]inositol phosphates using liquid scintillation counting.
- Calculate the percentage of inhibition of the agonist-induced response for each antagonist concentration to determine the IC50 value.
Visualizing Key Processes
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal Procedures for S-1757: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) for SIB-1757 and adhere to all local, state, and federal regulations for chemical waste disposal. This document provides essential guidance on the safe handling and disposal of this compound, a selective, noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are familiar with its properties and have the necessary personal protective equipment (PPE).
General Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid prolonged or repeated exposure.
-
Keep away from sources of ignition and take precautionary measures against static discharge.
-
Use in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Wear impervious gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A laboratory coat is required.
First Aid Measures:
-
After skin contact: Immediately wash with water and soap and rinse thoroughly.
-
After eye contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.
-
After swallowing: If symptoms persist, consult a doctor.
This compound Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 31993-01-8 | [1][2] |
| Molecular Formula | C₁₂H₁₁N₃O | [1] |
| Molecular Weight | 213.24 g/mol | [2][3] |
| Appearance | Solid | [1][2] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 14 mg/ml, DMSO: 14 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 0.11 mg/ml | [1] |
| Incompatible Materials | Strong oxidizing agents | |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx) |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound with household garbage or allow it to enter the sewage system . Disposal must be conducted in accordance with official regulations.
Experimental Protocol for Waste Segregation and Disposal:
-
Segregate Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Aqueous waste should be collected separately from organic solvent waste[4].
-
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound" and "6-methyl-2-(2-phenyldiazenyl)-3-pyridinol"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.
-
Empty Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once cleaned, the container can be disposed of as non-hazardous waste, or as directed by your institution's EHS guidelines[4].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway Context
This compound is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5)[1][5]. mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing mGluR5, this compound blocks this signaling cascade. The diagram below illustrates this pathway.
Caption: this compound inhibits the mGluR5 signaling pathway.
References
Essential Safety and Logistical Information for Handling SIB-1757
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Chemical splash goggles or safety glasses with side shields- Lab coat- Nitrile gloves | Protects eyes from airborne particles. Prevents skin contact with the compound. |
| Solution Preparation | - Chemical splash goggles- Lab coat- Nitrile gloves | Protects against splashes of the compound and solvents. |
| In Vitro and In Vivo Dosing | - Chemical splash goggles- Lab coat- Nitrile gloves | Minimizes the risk of accidental exposure during administration. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing
-
Conduct all weighing and initial handling of solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure the analytical balance is clean and calibrated before use.
-
Use appropriate weighing paper or a tared container to handle the solid compound.
-
Handle the compound gently to avoid creating airborne dust.
Solution Preparation
-
Based on its known solubility, this compound can be dissolved in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
All solution preparation should be performed in a chemical fume hood.
Storage
-
Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.
-
Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container and dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container and dispose of through your institution's EHS office. |
| Aqueous Waste containing this compound | Collect in a sealed and clearly labeled container. Do not pour down the drain. Dispose of as hazardous chemical waste. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a designated hazardous waste bag and dispose of according to institutional protocols. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| CAS Number | 31993-01-8 |
| Purity | ≥95% |
| Solubility | DMF: 14 mg/mLDMSO: 14 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 0.11 mg/mL |
Experimental Protocols
In Vivo Administration in a Neuropathic Pain Model (Rat)
This protocol provides a general workflow for the administration of this compound to rats in a research setting to study its effects on neuropathic pain.
-
Animal Acclimation: Allow rats to acclimate to the housing and handling conditions for at least one week prior to the experiment.
-
Induction of Neuropathic Pain: A validated surgical model, such as spinal nerve ligation, can be used to induce neuropathic pain.
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare the desired concentration of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and a solubilizing agent like Tween 80, if necessary).
-
Ensure the solution is sterile-filtered before administration.
-
-
Administration: this compound can be administered via various routes, including:
-
Intrathecal (i.t.): Injection into the subarachnoid space.
-
Subcutaneous (s.c.): Injection under the skin.
-
Intraplantar (i.pl.): Injection into the paw.
-
-
Behavioral Testing: Assess pain-related behaviors at predetermined time points after administration using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: Analyze the behavioral data to determine the effect of this compound on nociceptive thresholds.
Visualizations
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
